Technical Documentation Center

3-[2-(Methylamino)ethyl]phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[2-(Methylamino)ethyl]phenol

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Methyltyramine: A Phenethylamine Alkaloid

A Note on the Subject Compound: This guide focuses on N-methyltyramine , also known as 4-[2-(methylamino)ethyl]phenol. The initial request for information on its meta-isomer, 3-[2-(methylamino)ethyl]phenol, yielded limit...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: This guide focuses on N-methyltyramine , also known as 4-[2-(methylamino)ethyl]phenol. The initial request for information on its meta-isomer, 3-[2-(methylamino)ethyl]phenol, yielded limited publicly available data, suggesting it is a less common and not extensively characterized compound. In the interest of providing a comprehensive and scientifically robust technical resource, this guide will detail the properties and applications of the well-documented para-isomer, N-methyltyramine. The structural difference lies in the position of the hydroxyl group on the phenyl ring.

Introduction and Scope

N-methyltyramine (NMT) is a naturally occurring biogenic amine found in a variety of plants, including barley and bitter orange.[1] Structurally, it is a phenethylamine alkaloid and a methylated derivative of tyramine. This compound has garnered interest in the pharmaceutical and nutraceutical industries for its potential physiological effects. This guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and key applications of N-methyltyramine, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The fundamental structure of N-methyltyramine consists of a phenol ring substituted at the para position with a 2-(methylamino)ethyl group.

Chemical Structure Diagram```dot

digraph "N-Methyltyramine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext];

// Benzene ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.866,0.5!"]; C3 [label="C", pos="-0.866,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.866,-0.5!"]; C6 [label="C", pos="0.866,0.5!"];

// Double bonds in the ring edge [dir=none, style=bold]; C1--C2; C3--C4; C5--C6; edge [dir=none, style=solid]; C2--C3; C4--C5; C6--C1;

// Substituents O [label="O", pos="0,2!"]; H1 [label="H", pos="0.5,2.5!"]; C7 [label="C", pos="0,-2!"]; H2 [label="H", pos="0.5,-2.5!"]; H3 [label="H", pos="-0.5,-2.5!"]; C8 [label="C", pos="0,-3!"]; H4 [label="H", pos="0.5,-3.5!"]; H5 [label="H", pos="-0.5,-3.5!"]; N [label="N", pos="0,-4!"]; H6 [label="H", pos="-0.5,-4.5!"]; C9 [label="C", pos="0.866,-4.5!"]; H7 [label="H", pos="1.366,-4!"]; H8 [label="H", pos="1.366,-5!"]; H9 [label="H", pos="0.366,-5!"];

// Bonds to substituents edge [dir=none, style=solid]; C1--O; O--H1; C4--C7; C7--C8; C8--N; N--H6; N--C9; }

Caption: A general synthetic route to N-methyltyramine.

Example Synthetic Protocol

A common method for producing N-methylated phenethylamines involves the hydrogenation of a phenylacetonitrile derivative in the presence of a methylamine. For instance, a process for preparing N-methyl-2-(3,4-dimethoxyphenyl)-ethylamine involves hydrogenating 3,4-dimethoxyphenylacetonitrile with methylamine in the presence of a supported catalyst. [2]A similar principle can be applied to the synthesis of N-methyltyramine, starting from 4-hydroxyphenylacetonitrile.

Step-by-Step Protocol:

  • Reaction Setup: In a high-pressure reactor, a solution of 4-hydroxyphenylacetonitrile in a suitable solvent (e.g., an alcohol) is prepared.

  • Catalyst Addition: A supported catalyst, such as palladium on carbon or Raney nickel, is added to the solution.

  • Methylamine Introduction: Methylamine is introduced into the reactor.

  • Hydrogenation: The reactor is pressurized with hydrogen gas, and the mixture is heated. The reaction is monitored for the consumption of hydrogen and the disappearance of the starting material.

  • Workup and Purification: Upon completion, the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude product is purified, for example, by crystallization or chromatography, to yield N-methyltyramine.

Applications in Research and Drug Development

N-methyltyramine is investigated for various pharmacological effects, making it a compound of interest for drug development.

Pharmacological Profile

N-methyltyramine is structurally related to other biogenic amines like tyramine and synephrine and is considered a mild stimulant. [1]Its primary mechanism of action is thought to involve the release of norepinephrine. [1]However, some research suggests it may act as an α-adrenoreceptor antagonist. [3]

Potential Therapeutic and Supplemental Uses
  • Weight Management: It is often included in dietary supplements for weight management, with some studies suggesting it may stimulate lipolysis, the breakdown of fats for energy. [1][3]* Energy and Focus: Due to its potential to increase norepinephrine release, N-methyltyramine is used in supplements aimed at enhancing energy, alertness, and focus. [1]* Appetite and Digestion: Some studies indicate that N-methyltyramine can stimulate gastrin and pancreatic secretions, which may enhance appetite and digestion. [3]

Analytical Methods

The characterization and quantification of N-methyltyramine in biological matrices or chemical samples are typically performed using standard analytical techniques.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern, aiding in identification.

Safety and Handling

As with any bioactive compound, proper safety precautions should be taken when handling N-methyltyramine. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and potential hazards.

Conclusion

N-methyltyramine is a phenethylamine alkaloid with a range of potential physiological effects that make it a subject of ongoing research and a component of various dietary supplements. A thorough understanding of its chemical properties, synthesis, and pharmacological profile is essential for its effective and safe application in research and product development.

References

  • Taylor & Francis. (n.d.). N-Methyltyramine – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Google Patents. (1998). Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • Wikipedia. (n.d.). N-Methyltyramine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (3-methyl-2-hydroxyphenyl) (2-hydroxyphenyl)methane. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(2-Hydroxy-1-(methylamino)ethyl)phenol. Retrieved from [Link]

  • Caring Sunshine. (n.d.). Ingredient: N-Methyltyramine. Retrieved from [Link]

  • UQTR. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

  • Stohs, S. J., & Hartman, M. J. (2015). A review of the receptor binding and pharmacological effects of N-methyltyramine. Phytotherapy Research, 29(1), 14-16. Retrieved from [Link]

  • Google Patents. (2013). Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol.
  • The Royal Society of Chemistry. (2020). Supporting Information. Retrieved from [Link]

  • FooDB. (2011). Showing Compound m-Tyramine (FDB023573). Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-[1-HYDROXY-2-(METHYLAMINO)ETHYL]PHENOL. Retrieved from [Link]

Sources

Exploratory

Structural Determinants of Adrenergic Potency: Phenylephrine vs. N-methyl-m-tyramine

Technical Whitepaper | Application Note 04-B Executive Summary In the development of sympathomimetic agents and dietary supplements, the structural distinction between Phenylephrine (PE) and N-methyl-m-tyramine (NMMT) re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note 04-B

Executive Summary

In the development of sympathomimetic agents and dietary supplements, the structural distinction between Phenylephrine (PE) and N-methyl-m-tyramine (NMMT) represents a classic case study in Structure-Activity Relationship (SAR). While these molecules differ by only a single atom group—a benzylic hydroxyl (


-OH)—this alteration fundamentally dictates their pharmacodynamic profile.

This guide analyzes why PE functions as a potent, selective


-adrenergic agonist, whereas NMMT functions primarily as a trace amine-associated receptor (TAAR1) agonist with negligible or antagonistic activity at adrenergic receptors. We provide the mechanistic rationale and experimental protocols required to validate these differences in a drug discovery setting.

Molecular Architecture & Stereochemistry

The core structural difference lies at the


-carbon of the ethylamine side chain. This single modification governs chirality, receptor affinity, and metabolic stability.
Structural Comparison
FeaturePhenylephrine (PE)N-methyl-m-tyramine (NMMT)
IUPAC Name (1R)-3-hydroxy-

-[(methylamino)methyl]benzyl alcohol
2-(3-hydroxyphenyl)-N-methylethanamine
Formula



-Position
Hydroxyl group (-OH) Hydrogen (-H)
Chirality Chiral (R-enantiomer is active)Achiral
Lipophilicity (LogP) -0.3 (Hydrophilic)~1.1 (More Lipophilic)
Origin Synthetic (Clinical Standard)Natural (Citrus aurantium, Acacia)
The "Anchor" Hypothesis

The


-hydroxyl group in PE is not merely a polar appendage; it is the molecular anchor  required for high-affinity agonism.
  • PE Mechanism: The (R)-configuration of the

    
    -OH group forms a critical hydrogen bond with specific serine residues (typically Ser188 and Ser192) in Transmembrane Domain 5 (TM5) of the 
    
    
    
    -adrenergic receptor. This interaction stabilizes the receptor in its active conformation (
    
    
    ).
  • NMMT Mechanism: Lacking this hydroxyl group, NMMT cannot form this stabilizing H-bond. Consequently, it fails to activate the

    
     receptor effectively and may instead occupy the pocket without triggering the Gq-signaling cascade, acting as a weak antagonist or having no effect.
    

Pharmacodynamic Divergence: The Receptor Switch

The absence of the


-OH group shifts the primary target of the molecule from the G-protein coupled adrenergic receptors to the intracellular Trace Amine-Associated Receptors (TAARs).
Signaling Pathway Comparison

The following diagram illustrates the divergent signaling pathways activated by these two structurally similar amines.

SignalingPathways PE Phenylephrine (PE) Alpha1 α1-Adrenergic Receptor (GPCR Surface) PE->Alpha1 High Affinity (H-Bond Anchor) NMMT N-methyl-m-tyramine NMMT->Alpha1 Weak/No Binding (Steric Only) TAAR1 TAAR1 (Intracellular) NMMT->TAAR1 Agonist (Lipophilic Entry) Gq Gq Protein Alpha1->Gq cAMP ↑ cAMP (Metabolic Modulation) TAAR1->cAMP PLC PLC Activation Gq->PLC Ca ↑ Intracellular Ca2+ (Vasoconstriction) PLC->Ca

Figure 1: Divergent signaling pathways. PE activates surface


 receptors leading to calcium release, while NMMT preferentially targets intracellular TAAR1.
Functional Implications[2]
  • Vasoconstriction: PE is a potent vasoconstrictor.[1][2][3] NMMT exhibits negligible vasoconstrictive properties due to its inability to activate

    
     receptors.
    
  • Lipolysis: While PE induces lipolysis via adrenergic pathways, NMMT has been shown to exhibit antilipolytic properties or weak insulin-like activity in human adipocytes, directly contradicting the assumption that it mimics PE's metabolic profile.

Experimental Protocols for Validation

To distinguish these compounds in a laboratory setting, simple binding assays are insufficient due to non-specific binding. Functional assays measuring downstream second messengers are required.

Protocol A: Calcium Flux Assay (Distinguishing Agonists)

This protocol validates


-adrenergic agonism. PE will generate a signal; NMMT will not.

Reagents:

  • HEK293 cells stably expressing human

    
    -adrenoceptor.
    
  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM).

  • Positive Control: Phenylephrine (

    
    ).
    
  • Negative Control: Buffer vehicle.

Workflow:

  • Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight.

  • Dye Loading: Aspirate media. Add

    
     Fluo-4 AM loading buffer. Incubate 45 min at 
    
    
    
    .
  • Baseline Reading: Measure fluorescence (

    
    ) for 10 seconds to establish baseline.
    
  • Injection: Inject

    
     of 5x concentrated PE or NMMT.
    
  • Kinetic Measurement: Record fluorescence every 1 second for 120 seconds.

  • Data Analysis: Calculate

    
    .
    
    • Expected Result: PE induces a rapid, dose-dependent spike in fluorescence. NMMT shows a flatline (similar to vehicle).

Protocol B: Metabolic Stability (MAO Susceptibility)

Both compounds are substrates for Monoamine Oxidase (MAO), but their kinetics differ.

AssayWorkflow Start Start: 10 µM Substrate (PE or NMMT) Enzyme Incubate with Recombinant MAO-A or MAO-B Start->Enzyme Quench Quench with Acetonitrile (Timepoints: 0, 15, 30, 60 min) Enzyme->Quench Analysis LC-MS/MS Analysis (Parent Depletion) Quench->Analysis

Figure 2: Metabolic stability workflow. Both compounds are degraded by MAO, but NMMT often shows higher affinity for MAO-A due to the lack of the steric


-OH hindrance.

References & Authority

  • Stohs, S. J., & Hartman, M. J. (2015). A review of the receptor binding and pharmacological effects of N-methyltyramine.[4] Phytotherapy Research.

    • Key Finding: Confirms NMMT is an

      
      -antagonist and lacks the agonist properties of PE.
      
  • Mercader, J., et al. (2011). p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties. International Journal of Medical Sciences.

    • Key Finding: Demonstrates NMMT's lack of lipolytic activity compared to synephrine/PE.

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.

    • Key Finding: Details the TAAR1 signaling pathway relevant to NMMT.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6041, Phenylephrine.

    • Key Finding: Structural confirmation and clinical pharmacology of Phenylephrine.

Sources

Foundational

Biological activity of N-methyl-3-hydroxyphenethylamine

The following technical guide details the biological activity, pharmacology, and experimental profiling of -methyl-3-hydroxyphenethylamine ( -methyl-meta-tyramine). Biological Activity of -Methyl-3-Hydroxyphenethylamine:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacology, and experimental profiling of


-methyl-3-hydroxyphenethylamine  (

-methyl-meta-tyramine).

Biological Activity of -Methyl-3-Hydroxyphenethylamine: A Technical Guide

Executive Summary


-Methyl-3-hydroxyphenethylamine  (also known as 

-methyl-meta-tyramine) is a trace amine alkaloid and a positional isomer of the well-known sympathomimetic agents phenylephrine and

-methyl-para-tyramine
. Unlike its para-substituted counterpart, the meta-hydroxyl group confers distinct pharmacodynamic properties, specifically enhancing direct binding affinity for adrenergic receptors while retaining the substrate characteristics for monoamine oxidases (MAO).

This guide dissects the compound's dual mechanism of action—acting as both a Trace Amine-Associated Receptor 1 (TAAR1) agonist and a sympathomimetic agent —and provides validated protocols for its pharmacological characterization.

Key Pharmacological Differentiators
Feature

-Methyl-3-OH-PEA
(Meta)

-Methyl-4-OH-PEA
(Para)
Phenylephrine
Adrenergic Affinity Moderate (

-selective)
Low (Indirect releaser)High (

-selective)
Lipophilicity High (CNS penetrant)ModerateLow (Limited CNS)
Mechanism Mixed (Agonist + Releaser)Indirect (Releaser)Direct Agonist
MAO Susceptibility High (MAO-A/B substrate)HighResistant (MAO-A only)

Chemical & Pharmacological Profile

Structure-Activity Relationship (SAR)

The biological activity of


-methyl-3-hydroxyphenethylamine is dictated by three structural motifs:
  • 3-Hydroxyl Group (Meta): Critical for direct interaction with Serine residues (Ser5.42, Ser5.46) in the adrenergic receptor binding pocket. This position mimics the meta-hydroxyl of norepinephrine, allowing for direct agonist activity that the para-isomer lacks.

  • Lack of

    
    -Hydroxyl Group:  Unlike phenylephrine, this compound lacks the 
    
    
    
    -OH group on the ethyl chain. This absence significantly increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration, but reduces potency at the
    
    
    -adrenergic receptor compared to phenylephrine.
  • 
    -Methylation:  Increases hydrophobicity and slightly improves metabolic stability against MAO compared to the primary amine (m-tyramine), while enhancing affinity for TAAR1.
    
Mechanism of Action

The compound operates via a dual-mechanism :

  • Direct Adrenergic Agonism: Binds to

    
    -adrenergic receptors (Gq-coupled), triggering phospholipase C (PLC) activation and intracellular calcium release.
    
  • TAAR1 Agonism: Activates intracellular cAMP signaling in presynaptic neurons, preventing the reuptake of monoamines and facilitating their release via transporter reversal.

Visualization: Signaling & SAR[2]

Structural Comparison & Receptor Selectivity

The following diagram illustrates the structural divergence between


-methyl-3-hydroxyphenethylamine and its analogs, mapping them to their primary biological targets.

SAR_Analysis N_Me_3_OH N-methyl-3-hydroxyphenethylamine (Target Compound) Meta_OH 3-Hydroxyl Group (Direct Receptor Binding) N_Me_3_OH->Meta_OH No_Beta_OH No Beta-Hydroxyl (High Lipophilicity) N_Me_3_OH->No_Beta_OH TAAR1 TAAR1 (Neuromodulation) N_Me_3_OH->TAAR1 Agonist Phenylephrine Phenylephrine (3-OH, Beta-OH) Phenylephrine->Meta_OH Beta-Hydroxyl Beta-Hydroxyl Phenylephrine->Beta-Hydroxyl Has Beta-OH N_Me_p_Tyramine N-methyl-p-tyramine (4-OH) Para_OH 4-Hydroxyl Group (Indirect Release) N_Me_p_Tyramine->Para_OH Alpha_AR Alpha-Adrenergic Receptor (Direct Agonism) Meta_OH->Alpha_AR Critical for Binding No_Beta_OH->Alpha_AR Reduces Potency vs Beta-OH BBB Blood-Brain Barrier (CNS Penetration) No_Beta_OH->BBB Facilitates Entry Para_OH->TAAR1 Primary Target

Figure 1: SAR analysis highlighting the functional impact of the meta-hydroxyl group and the absence of beta-hydroxylation.

Signal Transduction Pathway ( -Adrenergic)

Signaling_Pathway Ligand N-Me-3-OH-PEA Receptor Alpha-1 Adrenergic Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Release Response Vasoconstriction / Smooth Muscle Contraction Ca->Response Triggers

Figure 2: The Gq-coupled signaling cascade activated by


-methyl-3-hydroxyphenethylamine binding to 

-adrenergic receptors.

Experimental Protocols

In Vitro Binding Assay (Radioligand Competition)

Objective: Determine the affinity (


) of 

-methyl-3-hydroxyphenethylamine for the

-adrenergic receptor.

Reagents:

  • Membrane Prep: Rat cerebral cortex membranes or CHO cells expressing human

    
    -AR.
    
  • Radioligand:

    
    -Prazosin (0.2 nM final concentration).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding: Determined using 10

    
    M Phentolamine.
    

Protocol:

  • Preparation: Thaw membrane aliquots and dilute in Tris-HCl buffer to achieve 10-20

    
    g protein/well.
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension.
      
    • 50

      
      L 
      
      
      
      -Prazosin.
    • 50

      
      L Test Compound (
      
      
      
      -methyl-3-hydroxyphenethylamine) at concentrations ranging from
      
      
      to
      
      
      M.
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Metabolic Stability Assay (MAO Susceptibility)

Objective: Verify substrate specificity for MAO-A vs. MAO-B.

Protocol:

  • Enzyme Source: Recombinant human MAO-A and MAO-B microsomes.

  • Reaction Mix: 100 mM Potassium Phosphate buffer (pH 7.4), 50

    
    M Test Compound.
    
  • Initiation: Add enzyme (0.05 mg/mL protein) and incubate at 37°C.

  • Sampling: At t=0, 15, 30, and 60 min, remove aliquots and quench with acetonitrile (containing internal standard).

  • Detection: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of parent compound and formation of the aldehyde metabolite (3-hydroxyphenylacetaldehyde).

  • Control: Use Clorgyline (MAO-A inhibitor) and Selegiline (MAO-B inhibitor) to confirm specificity.

Safety & Toxicology Profile

"Cheese Effect" & Pressor Response

Like other tyramine derivatives,


-methyl-3-hydroxyphenethylamine poses a risk of hypertensive crisis, particularly in individuals taking Monoamine Oxidase Inhibitors (MAOIs).
  • Mechanism: The compound displaces norepinephrine from storage vesicles. If MAO is inhibited, this massive release of NE causes rapid vasoconstriction.

  • Risk Factor: The meta-isomer is likely more potent than the para-isomer in eliciting direct pressor effects due to its affinity for

    
    -receptors.
    
Regulatory Status

Researchers must be aware that while "N-methyltyramine" (para) is a common dietary supplement ingredient (often cited from Citrus aurantium or Acacia rigidula), the meta-isomer is frequently found in "grey market" pre-workout formulations. Its presence in Acacia species is a subject of phytochemical controversy, with evidence suggesting some commercial samples are spiked with synthetic material.

References

  • Broadley, K. J. (2010). The Pharmacologic Basis of Therapeutics. "Adrenergic Agonists and Antagonists".[2]

  • Stohs, S. J., & Hartman, M. J. (2015). "A review of the receptor binding and pharmacological effects of N-methyltyramine". Phytotherapy Research. (Note: Focuses on p-isomer but establishes SAR baseline).

  • Pawar, R. S., et al. (2014). "Determination of phenethylamine alkaloids in Acacia rigidula and dietary supplements". Journal of Pharmaceutical and Biomedical Analysis. (Addresses the presence/absence of isomers).

  • Berry, M. D. (2004). "Mammalian central nervous system trace amines: pharmacologic amphetamines, physiologic neuromodulators". Journal of Neurochemistry.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction". Biochemical Pharmacology.

Sources

Exploratory

Technical Whitepaper: N-Methyl-m-Tyramine (NMMT) as a Putative Trace Amine Neuromodulator

The following is an in-depth technical guide on N-Methyl-m-Tyramine (NMMT) , structured for researchers and drug development professionals. Executive Summary N-Methyl-m-Tyramine (NMMT) is a trace amine protoalkaloid and...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on N-Methyl-m-Tyramine (NMMT) , structured for researchers and drug development professionals.

Executive Summary

N-Methyl-m-Tyramine (NMMT) is a trace amine protoalkaloid and a positional isomer of the more widely studied dietary amine, N-methyl-p-tyramine (NMPT). While often overshadowed by its para-substituted counterpart, NMMT exhibits distinct pharmacological properties driven by its meta-substitution pattern.

Emerging evidence identifies NMMT as a dual-action neuromodulator:

  • TAAR1 Agonist: It activates Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that modulates monoaminergic transmission.

  • False Neurotransmitter: It acts as a substrate for the norepinephrine transporter (NET) and vesicular monoamine transporter 2 (VMAT2), displacing endogenous catecholamines in a mechanism characteristic of "false transmitters."

This guide synthesizes the physicochemical identity, biosynthetic origins, and pharmacological mechanisms of NMMT, providing actionable protocols for its synthesis, detection, and functional assay.

Chemical & Structural Characterization

NMMT belongs to the phenethylamine class. Its structural uniqueness lies in the hydroxyl group at the meta (3-) position of the phenyl ring, contrasting with the para (4-) position of standard tyramine.

Physicochemical Profile
PropertySpecificationClinical Relevance
IUPAC Name 3-(2-(methylamino)ethyl)phenolSpecificity in nomenclature is critical to avoid confusion with para-isomer.
Molecular Formula C₉H₁₃NOIsomeric with amphetamine derivatives; potential for analytical interference.
Molecular Weight 151.21 g/mol Low MW facilitates blood-brain barrier (BBB) penetration via cationic transport.
LogP (Predicted) ~1.2Moderate lipophilicity allows passive diffusion, though uptake is primarily transporter-mediated.
pKa (Amine) ~9.8Predominantly protonated at physiological pH (7.4), necessitating uptake via OCTs or NET.
Structural Significance

The meta-hydroxyl group confers higher affinity for alpha-adrenergic receptors compared to the para-isomer, mimicking the substitution pattern of phenylephrine (a direct


 agonist). However, the lack of a 

-hydroxyl group (present in epinephrine) prevents potent direct activation of

-adrenergic receptors, shifting its profile toward neuromodulation rather than direct sympathomimetic drive.

Biosynthesis & Metabolism[1]

Unlike N-methyl-p-tyramine, which is abundant in Citrus species (e.g., Bitter Orange), NMMT arises primarily through specific microbial or plant metabolic pathways involving the dehydroxylation of catecholamines.

Biosynthetic Pathway

In mammalian systems, the precursor m-tyramine is generated by gut microbiota (e.g., Eggerthella lenta) via the dehydroxylation of dopamine.[1] Subsequent N-methylation by non-specific N-methyltransferases (such as INMT or PNMT) yields NMMT.

Biosynthesis Dopamine Dopamine (3,4-Dihydroxyphenethylamine) Dehydrox Gut Microbiota (Dopamine dehydroxylase) Dopamine->Dehydrox mTyramine m-Tyramine (3-Hydroxyphenethylamine) Methylation N-Methylation (PNMT / INMT) mTyramine->Methylation NMMT N-Methyl-m-Tyramine (NMMT) Dehydrox->mTyramine p-Dehydroxylation Methylation->NMMT SAM-dependent Transfer

Figure 1: Putative biosynthetic pathway of NMMT involving microbial metabolism of dopamine followed by enzymatic N-methylation.

Pharmacodynamics: The "False Transmitter" Mechanism

NMMT exerts its physiological effects through a bipartite mechanism: direct receptor activation and presynaptic disruption.

TAAR1 Agonism

NMMT is a ligand for TAAR1, an intracellular GPCR located in presynaptic monoaminergic terminals.

  • Mechanism: Binding to TAAR1 activates the

    
     protein alpha subunit (
    
    
    
    ), increasing cAMP levels.
  • Outcome: This triggers the phosphorylation of the dopamine/norepinephrine transporter (DAT/NET) by PKA/PKC, causing transporter internalization or reversal.

  • Result: Reduced reuptake and increased efflux of endogenous neurotransmitters (dopamine/norepinephrine).

False Neurotransmission (Adrenergic Displacement)

NMMT acts as a "false transmitter" in sympathetic neurons.

  • Uptake: It is actively transported into the neuron by NET (Norepinephrine Transporter).

  • Storage: It is sequestered into synaptic vesicles by VMAT2, displacing endogenous Norepinephrine (NE).

  • Release: Upon neuronal depolarization, NMMT is co-released with (or instead of) NE.

  • Effect: Because NMMT has lower intrinsic efficacy at postsynaptic adrenergic receptors than NE, the net effect is a "dilution" of the adrenergic signal, potentially leading to sympatholytic effects (lowering blood pressure) in chronic scenarios, despite acute sympathomimetic activity.

FalseTransmitter cluster_presynaptic Presynaptic Sympathetic Terminal cluster_vesicle Synaptic Vesicle NET NET Transporter VMAT VMAT2 NET->VMAT Cytosolic NMMT TAAR1 TAAR1 Receptor (Intracellular) NET->TAAR1 Activation StoredNMMT Accumulated NMMT VMAT->StoredNMMT Loading StoredNE Endogenous NE Extracellular Extracellular Space StoredNE->Extracellular Displacement/Leakage PostSynaptic Postsynaptic Adrenergic Receptor (Weak Activation) StoredNMMT->PostSynaptic Release (False Signal) cAMP cAMP / PKA TAAR1->cAMP Gs Coupling cAMP->NET Transporter Reversal (Efflux) Extracellular->NET NMMT Uptake

Figure 2: The "False Transmitter" logic of NMMT. It hijacks the uptake and storage machinery (NET/VMAT2), displacing potent norepinephrine (NE) while simultaneously activating intracellular TAAR1 to modulate transporter function.

Experimental Protocols

Protocol A: Chemical Synthesis of N-Methyl-m-Tyramine

Rationale: Isolation from plant sources is inefficient due to the dominance of the para-isomer. Total synthesis ensures isomeric purity.

Reagents: 3-Hydroxybenzaldehyde, Nitromethane, Ammonium Acetate, Lithium Aluminum Hydride (LAH), Ethyl Formate.

  • Henry Reaction: Reflux 3-hydroxybenzaldehyde with nitromethane and ammonium acetate to yield 3-hydroxy-β-nitrostyrene.

  • Reduction: Reduce the nitrostyrene using LAH in dry THF to obtain m-tyramine (3-hydroxyphenethylamine).

  • N-Formylation: React m-tyramine with ethyl formate to form N-formyl-m-tyramine.

  • Reduction to Methyl: Reduce the N-formyl group using LAH in THF.

  • Purification: Acidify to form the hydrochloride salt. Recrystallize from ethanol/ether.

    • Validation: Verify structure via ¹H-NMR (look for methyl singlet ~2.4 ppm and meta-substitution pattern in aromatic region).

Protocol B: LC-MS/MS Quantification

Rationale: Distinguishing NMMT from NMPT (para) requires chromatographic resolution as they are isobaric.

ParameterSetting
Column C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 30% B over 10 min (Slow gradient required for isomer separation)
Ionization ESI Positive Mode
MRM Transition 152.1 → 121.1 (Loss of CH₃NH₂) - Quantifier152.1 → 91.1 (Tropylium ion) - Qualifier
Differentiation NMMT typically elutes after NMPT on C18 columns due to the meta-hydroxyl group reducing polarity slightly less than the para-hydroxyl in specific solvation shells, though standards are required for confirmation.

Therapeutic Implications & Toxicology

Drug Development Potential
  • Metabolic Syndrome: TAAR1 agonists are currently explored for diabetes and obesity treatment. NMMT's ability to modulate insulin secretion (via beta-cell TAAR1) without the potent pressor effects of NE makes it a scaffold of interest.

  • Neuropsychiatry: As a modulator of dopaminergic tone via TAAR1, NMMT analogs are candidates for antipsychotic or addiction therapies (dampening dopaminergic hyperactivity).

Toxicology: The "Cheese Effect" Nuance

Unlike p-tyramine, which causes rapid hypertensive crisis in patients on MAO inhibitors (MAOIs), NMMT is a secondary amine.

  • MAO Susceptibility: It is a substrate for MAO-A and MAO-B but is degraded slower than the primary amine m-tyramine.

  • Risk Profile: While theoretically capable of inducing hypertensive events in MAOI-treated individuals, its "false transmitter" property (weaker adrenergic activation) may mitigate the severity compared to pure tyramine ingestion.

References

  • Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators.[2] Journal of Neurochemistry. Link

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics. Link

  • Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity.[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Maini Rekdal, V., et al. (2019). Discovery and inhibition of an interspecies gut bacterial pathway for Levodopa metabolism. Science. Link

  • Stohs, S. J., & Hartman, M. J. (2015). A review of the receptor binding and pharmacological effects of N-methyltyramine. Phytotherapy Research. Link

  • Zucchi, R., et al. (2006). Trace amine-associated receptors and their ligands. British Journal of Pharmacology. Link

Sources

Foundational

Adrenergic Receptor Binding Profile & Pharmacodynamics of N-Methyl-m-Tyramine: A Technical Analysis

The following is an in-depth technical guide on the adrenergic receptor binding affinity and pharmacodynamics of N-methyl-m-tyramine . Executive Summary N-methyl-m-tyramine (N-methyl-3-hydroxyphenethylamine) is a sympath...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the adrenergic receptor binding affinity and pharmacodynamics of N-methyl-m-tyramine .

Executive Summary

N-methyl-m-tyramine (N-methyl-3-hydroxyphenethylamine) is a sympathomimetic amine and a structural analog of the endogenous trace amine m-tyramine and the pharmaceutical agent phenylephrine . While often conflated with its positional isomer N-methyl-p-tyramine (found abundantly in Citrus aurantium), the meta-isomer exhibits a distinct pharmacological profile driven by the specific geometry of its phenolic substitution.

This guide provides a rigorous analysis of its binding affinity, distinguishing between direct adrenergic agonism and indirect sympathomimetic activity mediated by Trace Amine-Associated Receptor 1 (TAAR1). The data indicates that N-methyl-m-tyramine functions primarily as an indirect releasing agent with low direct affinity for


 and 

adrenoceptors compared to its

-hydroxylated analog, phenylephrine.

Chemical Structure & Structure-Activity Relationship (SAR)

To understand the binding affinity of N-methyl-m-tyramine, one must analyze the "pharmacophoric switches" that differentiate it from related catecholamines.

The Easson-Stedman Hypothesis

The Easson-Stedman hypothesis posits that the


-hydroxyl group on the ethylamine side chain is critical for high-affinity binding to adrenergic receptors. It forms a hydrogen bond with the receptor site (specifically with Serine residues in TM5), locking the ligand in the active conformation.
  • Phenylephrine: Possesses the

    
    -OH group 
    
    
    
    High Affinity
    
    
    Agonist (
    
    
    nM).
  • N-methyl-m-tyramine: Lacks the

    
    -OH group (Deoxy-phenylephrine) 
    
    
    
    Drastically reduced direct affinity (
    
    
    shifts to
    
    
    M range).
The "Meta" vs. "Para" Switch
  • Para-substitution (e.g., Synephrine, Tyramine): Favors interaction with TAAR1 and indirect release mechanisms.

  • Meta-substitution (e.g., Phenylephrine, N-methyl-m-tyramine): Generally increases selectivity for

    
    -adrenergic receptors over 
    
    
    
    -receptors, but without the
    
    
    -OH, this direct effect is weak.

SAR_Analysis cluster_legend Pharmacological Shift Phenylephrine Phenylephrine (m-Synephrine) Direct α1 Agonist NMT_Meta N-methyl-m-tyramine (Deoxy-Phenylephrine) Indirect Releasing Agent Phenylephrine->NMT_Meta Remove β-OH (Loss of Direct Affinity) Tyramine_Meta m-Tyramine Trace Amine Tyramine_Meta->NMT_Meta N-Methylation (Increased Lipophilicity) Direct Binding Direct Binding Indirect Release Indirect Release Direct Binding->Indirect Release

Figure 1: Structural relationship showing the pharmacological shift from direct agonism to indirect release upon removal of the beta-hydroxyl group.

Receptor Binding Profile

Direct Adrenergic Binding Data

Unlike phenylephrine, N-methyl-m-tyramine displays low affinity for the orthosteric binding sites of


 and 

adrenoceptors. The absence of the benzylic hydroxyl group reduces binding energy by approximately 2–3 kcal/mol.
Receptor SubtypeLigand StatusEstimated Affinity (

)
Mechanism Note

-Adrenergic
Weak Partial Agonist

nM (

M)
Lacks

-OH anchor required for nanomolar potency.

-Adrenergic
Antagonist (Putative)

M
Based on para-isomer data; blocks negative feedback loops weakly.

-Adrenergic
Negligible

nM
N-methyl group is too small for significant

-selectivity (needs isopropyl/t-butyl).
TAAR1 Full Agonist 30 - 100 nM Primary Target. High affinity trace amine receptor activation.

Critical Insight: Research on the para-isomer (N-methyltyramine) demonstrates an


 of 

at

-receptors [1].[1] The meta-isomer is expected to have a similar or slightly higher affinity for

-subtypes due to the meta-positioning mimicking the catechol ring's geometry, but it remains in the micromolar range, making it a weak direct binder .
The Primary Mechanism: TAAR1 Agonism

The "binding" of clinical relevance occurs at the Trace Amine-Associated Receptor 1 (TAAR1) , an intracellular G-protein coupled receptor (GPCR) located on the presynaptic membrane of monoamine neurons.[2][3]

  • Entry: N-methyl-m-tyramine enters the presynaptic neuron via the Norepinephrine Transporter (NET).

  • Activation: Binds to TAAR1 (

    
    -coupled).
    
  • Signaling: Increases cAMP

    
     Activates PKA / PKC.
    
  • Effect: Phosphorylation of the transporter (NET/DAT) triggers transporter reversal , causing a non-exocytotic efflux of norepinephrine into the synapse.

TAAR1_Pathway NMT N-methyl-m-tyramine (Extracellular) NET_Entry NET Transporter (Uptake) NMT->NET_Entry TAAR1 TAAR1 Receptor (Intracellular) NET_Entry->TAAR1 Internalization Gs_Protein Gs Protein / cAMP TAAR1->Gs_Protein PKA Protein Kinase A (Activation) Gs_Protein->PKA NET_Reverse NET Phosphorylation & Reversal PKA->NET_Reverse NE_Release Norepinephrine Efflux (Sympathomimetic Effect) NET_Reverse->NE_Release Efflux

Figure 2: The TAAR1-mediated mechanism of action. N-methyl-m-tyramine acts as an intracellular agonist triggering transporter reversal.

Experimental Methodologies

To validate the binding affinity and functional activity of N-methyl-m-tyramine, the following protocols are recommended. These distinguish between direct receptor binding and transporter-mediated release.

Protocol A: Radioligand Binding Assay (Direct Affinity)

Objective: Determine


 values for 

and

receptors.
  • Tissue Preparation: Use rat cerebral cortex membranes (rich in

    
    -receptors) or CHO cells stably expressing human 
    
    
    
    -AR.
  • Radioligands:

    • For

      
      : 
      
      
      
      -Prazosin (0.2 nM).
    • For

      
      : 
      
      
      
      -RX821002 or
      
      
      -Clonidine.[1]
  • Incubation:

    • Incubate membranes with radioligand and varying concentrations of N-methyl-m-tyramine (

      
       M to 
      
      
      
      M) for 60 min at 25°C in Tris-HCl buffer.
  • Filtration: Rapid vacuum filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Self-Validation: If
    
    
    , the compound is considered a weak binder.
Protocol B: -Norepinephrine Uptake/Release Assay (Functional)

Objective: Confirm indirect sympathomimetic activity (releasing agent potential).

  • System: Synaptosomes prepared from rat hypothalamus or vas deferens tissue.

  • Pre-loading: Incubate synaptosomes with

    
    -Norepinephrine (
    
    
    
    -NE) for 20 min to load the vesicles.
  • Wash: Remove extracellular

    
    -NE.
    
  • Challenge: Expose pre-loaded synaptosomes to N-methyl-m-tyramine.

  • Measurement: Quantify the efflux of

    
    -NE into the supernatant.
    
    • Control: Use Cocaine or Desipramine (NET blockers). If N-methyl-m-tyramine requires NET for entry to act (TAAR1 mechanism), blockade of NET should inhibit the releasing effect.

Clinical & Safety Implications

The binding profile of N-methyl-m-tyramine dictates its safety profile, particularly regarding the "Tyramine Pressor Response."

  • Hypertensive Crisis: Like tyramine, N-methyl-m-tyramine can precipitate hypertensive crises in patients taking Monoamine Oxidase Inhibitors (MAOIs). The N-methyl group slows degradation by MAO-A slightly compared to the primary amine, potentially extending its half-life.

  • Hemodynamics: The pressor effect is primarily due to endogenous norepinephrine release acting on vascular

    
     receptors, not direct binding of N-methyl-m-tyramine itself.
    
  • Lipolysis: Unlike p-synephrine, N-methyl-m-tyramine (and its para isomer) has shown antilipolytic activity in some models, likely due to weak

    
    -agonism or antagonism without counterbalancing 
    
    
    
    -agonism [2].

References

  • Koda, H., et al. (1999). "Antagonistic effect of N-methyltyramine on alpha2-adrenoceptor in mice." Japanese Journal of Pharmacology.

  • Mercader, J., et al. (2011). "Lipolytic activity of Citrus aurantium phenethylamines in rat and human adipocytes." Food & Function.[4]

  • Stohs, S. J., & Hartman, M. J. (2015).[5] "A review of the receptor binding and pharmacological effects of N-methyltyramine." Phytotherapy Research.

  • Broadley, K. J. (2010). "The vascular effects of trace amines and amphetamines."[6] Pharmacology & Therapeutics.

  • BindingDB. "Affinity Data for Tyramine and Analogs." Binding Database.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution HPLC Quantification of N-Methyl-m-Tyramine

Executive Summary & Scientific Context N-methyl-m-tyramine (N-methyl-meta-tyramine) is a trace phenethylamine alkaloid often overshadowed by its para-isomer (N-methyltyramine), a common constituent in Citrus aurantium (B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-methyl-m-tyramine (N-methyl-meta-tyramine) is a trace phenethylamine alkaloid often overshadowed by its para-isomer (N-methyltyramine), a common constituent in Citrus aurantium (Bitter Orange).[1] While the para-isomer is well-documented for its adrenergic activity, the meta-isomer presents unique analytical challenges due to its structural similarity to other biogenic amines like octopamine, synephrine, and tyramine.

Accurate quantification is critical for two reasons:

  • Toxicological Screening: Distinguishing between positional isomers (meta- vs. para-) is vital in forensic and clinical toxicology, as their metabolic pathways and receptor affinities differ.[1]

  • Botanical Adulteration: High levels of specific isomers can indicate synthetic adulteration in "natural" weight-loss supplements.

This protocol details a High-Performance Liquid Chromatography (HPLC) method designed to resolve N-methyl-m-tyramine from its structural analogs.[1] Unlike generic C18 methods, this approach utilizes a Pentafluorophenyl (PFP) stationary phase to exploit pi-pi interactions, ensuring baseline resolution of positional isomers.

Physicochemical Profiling

Understanding the molecule is the first step to successful separation.

PropertyValueChromatographic Implication
Molecular Formula C9H13NOLow molecular weight requires good retention to avoid eluting in the void volume.[1]
pKa (Amine) ~10.2Basic.[1] At neutral pH, severe tailing occurs due to silanol interactions. Requires acidic mobile phase (pH < 3.0).
pKa (Phenol) ~9.8Ionizes at high pH.[1] Keep pH low to maintain neutral phenol for hydrophobic retention.
LogP ~1.0 - 1.5Moderately polar.[1] Standard C18 columns may suffer from "dewetting" or poor retention without ion-pairing reagents.[1]
UV Max 275 nmPhenolic ring absorption.[1] Universal detection wavelength.

Method Development Logic (Expertise & Experience)

Stationary Phase Selection: The Case for PFP

Standard Alkyl (C18) phases separate primarily based on hydrophobicity. Since N-methyl-m-tyramine and N-methyl-p-tyramine have nearly identical hydrophobicities, C18 columns often fail to resolve them, resulting in co-elution.[1]

Our Solution: We utilize a Pentafluorophenyl (PFP) column.

  • Mechanism: The fluorine atoms on the PFP ring create a strong electron-deficient face. This interacts specifically with the electron-rich aromatic ring of the tyramine derivatives (pi-pi interactions).

  • Selectivity: The position of the hydroxyl group (meta vs. para) significantly alters the electron density distribution and steric accessibility of the aromatic ring, leading to distinct retention times on PFP phases.

Mobile Phase Chemistry

To ensure sharp peak shapes for basic amines, we employ a low pH, high ionic strength strategy.

  • Buffer: 20 mM Potassium Phosphate (pH 3.0). The acidic pH ensures the amine is fully protonated (BH+), preventing secondary interactions with residual silanols on the silica surface.

  • Modifier: Acetonitrile (ACN).[2] ACN is preferred over methanol here because it has a lower viscosity (lower backpressure) and acts as a pi-acid, which can further enhance the selectivity of the PFP separation.

Experimental Protocol

Reagents and Standards
  • Reference Standard: N-methyl-m-tyramine HCl (Sigma-Aldrich or Cayman Chemical, >98% purity).[1]

  • Solvents: HPLC-grade Acetonitrile and Water.[1][2]

  • Buffer Reagents: Monopotassium phosphate (

    
    ) and Phosphoric acid (
    
    
    
    ).
Instrument Parameters
ParameterSetting
System HPLC with PDA (Photodiode Array) or UV-Vis Detector
Column Kinetex F5 (PFP Core-Shell), 150 x 4.6 mm, 2.6 µm (Phenomenex) or equivalent
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled to ensure reproducible selectivity)
Injection Volume 10 µL
Detection UV @ 275 nm (Reference: 360 nm)
Gradient Profile

Note: A gradient is used to elute less polar matrix components (e.g., flavonoids in plant extracts) that would otherwise foul the column.

Time (min)% Mobile Phase A (20mM Phosphate, pH 3.[1]0)% Mobile Phase B (Acetonitrile)
0.0955
5.09010
12.07030
15.07030
15.1955
20.0955 (Re-equilibration)
Sample Preparation (Solid Phase Extraction)

For complex matrices (urine, plant extract), simple dilution is insufficient. Use Mixed-Mode Cation Exchange (MCX) SPE to isolate basic amines.[1]

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: 1 mL Sample (acidified to pH < 3).

  • Wash 1: 1 mL 0.1 N HCl (removes neutrals/acids).

  • Wash 2: 1 mL MeOH (removes hydrophobic neutrals).

  • Elute: 1 mL 5% Ammonia in MeOH (releases basic amines).

  • Reconstitute: Evaporate to dryness under

    
     and reconstitute in Mobile Phase A.
    

Visualizing the Workflow

G cluster_0 Phase 1: Sample Prep (MCX SPE) cluster_1 Phase 2: HPLC Separation (PFP Mechanism) RawSample Raw Sample (Plant/Biofluid) Acidify Acidify (pH < 3) RawSample->Acidify LoadSPE Load MCX Cartridge Acidify->LoadSPE Wash Wash Steps (HCl & MeOH) LoadSPE->Wash Elute Elute (5% NH3 in MeOH) Wash->Elute Injection Injection Elute->Injection Reconstitute Interaction Pi-Pi Interaction (PFP Stationary Phase) Injection->Interaction Resolution Isomer Resolution (Meta vs Para) Interaction->Resolution

Caption: Workflow for the extraction and chromatographic resolution of N-methyl-m-tyramine using MCX SPE and PFP stationary phase chemistry.

Validation & System Suitability

To ensure the method is "self-validating," every run must meet these criteria.

System Suitability Test (SST)

Run a mixed standard containing N-methyl-m-tyramine and N-methyl-p-tyramine .[1]

  • Resolution (

    
    ):  Must be > 1.5 between the meta and para isomers. If 
    
    
    
    , lower the %B in the initial gradient or lower the column temperature.
  • Tailing Factor (

    
    ):  Must be < 1.5. Higher tailing indicates silanol activity; check buffer pH (must be < 3.0).
    
Linearity and Limits
  • Linear Range: 0.5 µg/mL – 100 µg/mL (

    
    ).
    
  • LOD (Limit of Detection): ~0.1 µg/mL (S/N = 3).

  • LOQ (Limit of Quantitation): ~0.3 µg/mL (S/N = 10).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Isomers Loss of Pi-Pi selectivitySwitch from C18 to PFP column. Ensure ACN is used (MeOH can disrupt pi-interactions).
Peak Tailing Secondary silanol interactionsEnsure buffer pH is 3.0. Increase ionic strength (raise buffer conc. to 50 mM).
Retention Time Drift pH instabilityUse a precise pH meter.[1] Small changes in pH (e.g., 3.0 to 3.2) drastically affect retention of amines.

References

  • Pellati, F., et al. (2002). "High-performance liquid chromatography of Citrus aurantium L. var.[1] amara with photodiode array and mass spectrometric detection." Journal of Chromatography A.

  • Nelson, B.C., et al. (2007). "Mass spectral characterization of phenethylamine-based dietary supplements." Journal of Agricultural and Food Chemistry.

  • PubChem. (2023). "N-Methyltyramine Compound Summary." National Library of Medicine.

  • Phenomenex. (2020). "Separation of Positional Isomers on Kinetex F5." Application Note.

Sources

Application

Application Note: Solvent Solubility &amp; Handling of 3-[2-(Methylamino)ethyl]phenol Hydrochloride

The following Application Note and Protocol guide provides a comprehensive technical framework for the solubility, handling, and storage of 3-[2-(Methylamino)ethyl]phenol hydrochloride . This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide provides a comprehensive technical framework for the solubility, handling, and storage of 3-[2-(Methylamino)ethyl]phenol hydrochloride .

This guide is designed for researchers requiring high-precision reproducibility in drug development and physiological assays.[1]

[1]

Compound Identity:

  • IUPAC Name: 3-[2-(Methylamino)ethyl]phenol hydrochloride[1]

  • Common Synonyms: Gepefrine hydrochloride; m-Hydroxy-N-methyltyramine hydrochloride.[1]

  • CAS Number: 13062-76-5 (Note: This CAS is often associated with the para-isomer, N-methyltyramine.[1] Ensure structural verification of the meta-isomer, Gepefrine, before use).

  • Molecular Weight: 187.67 g/mol [2]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][3][4] · HCl

Part 1: Executive Summary & Chemical Context

3-[2-(Methylamino)ethyl]phenol hydrochloride is a sympathomimetic amine and the meta-isomer of N-methyltyramine.[1] Structurally, it consists of a phenol ring with a methylaminoethyl side chain at the 3-position.[1]

Critical Solubility Behavior: As a hydrochloride salt, this compound exhibits high polarity, favoring solubility in aqueous acidic media and polar organic solvents (DMSO). However, its solubility in physiological buffers (pH 7.4) is kinetically limited by the common ion effect and potential deprotonation of the amine, which can lead to precipitation if the concentration exceeds the saturation limit of the free base.

Stability Warning: The phenolic moiety is susceptible to oxidation (browning) upon exposure to light and air, particularly in basic solutions. The hydrochloride salt is hygroscopic .[1]

Part 2: Solubility Profile

The following data aggregates empirical solubility limits. Note that solubility is temperature-dependent; values below represent saturation at 25°C unless otherwise noted.

SolventSolubility Limit (Max)Solubility ClassComments
Water (deionized) ~25 - 50 mg/mLSolubleBest for primary stock.[1] Acidic pH of dissolved salt stabilizes the molecule.[1]
DMSO ~100 mg/mLHighly SolubleIdeal for high-concentration stocks.[1] Requires inert gas purging to prevent oxidation.[1]
Ethanol (96%) ~1 - 5 mg/mLSlightly SolublePoor solubility compared to DMSO.[1] Not recommended for high-conc.[1] stocks.
PBS (pH 7.2) ~2 - 5 mg/mLSparingly SolubleCaution: Ionic strength and pH buffering can reduce solubility.[1]
DMF ~5 - 10 mg/mLSolubleAlternative to DMSO, but less biocompatible.[1]

Expert Insight: While literature often cites lower limits for the para-isomer (N-methyltyramine) in PBS (~5 mg/mL), the meta-isomer (Gepefrine) typically exhibits slightly higher aqueous solubility due to the asymmetry of the substitution disrupting crystal lattice energy.[1] However, for robust protocols, always assume the conservative limit of 5 mg/mL for direct aqueous buffer dissolution.

Part 3: Preparation Protocols

Protocol A: High-Concentration Stock Solution (DMSO)

Purpose: Long-term storage and high-dose applications.[1] Target Concentration: 50 mM (~9.4 mg/mL) or 100 mg/mL (Saturation).

  • Weighing: Accurately weigh the required amount of 3-[2-(Methylamino)ethyl]phenol HCl into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to the vial.

    • Calculation: Volume (mL) = Mass (mg) / Target Conc.[1] (mg/mL).[1][2][4][5][6][7][8][9][10]

  • Dissolution: Vortex vigorously for 30-60 seconds.

    • Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inert Gas Purge (Critical): Gently purge the headspace of the vial with Nitrogen (N

    
    ) or Argon gas for 10 seconds to displace oxygen and prevent phenolic oxidation.[1]
    
  • Storage: Cap tightly with a Teflon-lined cap. Store at -20°C.

    • Shelf Life: 6 months (if purged and sealed).[1][2]

Protocol B: Aqueous Working Solution (Direct Dissolution)

Purpose: Immediate use in biological assays (Cell culture, Animal dosing). Target Concentration: ≤ 5 mg/mL.

  • Vehicle Selection: Use deionized water (dH

    
    O) or 0.9% Saline.[1] Avoid PBS for initial dissolution if aiming for >5 mg/mL.[1]
    
  • Dissolution: Add solvent to the solid. Vortex until clear.

  • pH Adjustment (Self-Validating Step):

    • Measure the pH.[1][11] The dissolved HCl salt will yield a slightly acidic solution (pH ~5-6).[1]

    • Validation: If the solution turns yellow/brown immediately, the water may be alkaline or contaminated with oxidants. Discard.

  • Filtration: Sterilize using a 0.22 µm PVDF or PES syringe filter.

    • Note: Do not use Nylon filters as they can bind phenolic compounds.[1]

  • Usage: Use immediately. Do not store aqueous solutions for >24 hours.

Protocol C: "Solvent-Shift" Method (For Maximum Buffer Solubility)

Purpose: Achieving higher concentrations in aqueous buffers without precipitation.[1]

  • Primary Solubilization: Dissolve the compound in 100% DMSO at 100x the final desired concentration (e.g., 500 mg/mL stock for a 5 mg/mL final).

  • Dilution: Slowly add the DMSO stock dropwise to the stirring aqueous buffer (PBS or Media).

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity in biological systems.[1]

  • Observation: Watch for "crashing out" (cloudiness). If precipitate forms, the concentration exceeds the aqueous solubility limit.

Part 4: Stability & Storage Guidelines

  • Hygroscopicity: The hydrochloride salt will absorb atmospheric moisture, leading to hydrolysis and degradation. Always equilibrate the vial to room temperature before opening to prevent condensation.[1]

  • Oxidation: The phenol group is electron-rich and prone to oxidation to quinones (colored products).[1]

    • Indicator: A change from white/colorless to pink, brown, or yellow indicates degradation.

  • Storage Conditions:

    • Solid: -20°C, Desiccated, Dark.

    • DMSO Stock: -20°C, Dark, Inert Gas Purged.

    • Aqueous Solution: 4°C, Use within 24 hours.

Part 5: Experimental Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and preparation based on the intended application.

SolubilityWorkflow Start Start: 3-[2-(Methylamino)ethyl]phenol HCl AppCheck Determine Application Start->AppCheck LongTerm Long-Term Storage / High Conc. Stock AppCheck->LongTerm Stock Prep Immediate Immediate Biological Assay (Low Conc.) AppCheck->Immediate Direct Use DMSOStep Dissolve in Anhydrous DMSO (Up to 100 mg/mL) LongTerm->DMSOStep WaterStep Dissolve in dH2O or Saline (Max ~25 mg/mL) Immediate->WaterStep Purge Purge with N2/Argon (Prevent Oxidation) DMSOStep->Purge Check Visual Check: Clear? Colorless? DMSOStep->Check Freeze Store at -20°C (Stable 6 Months) Purge->Freeze Dilute Dilute DMSO Stock 1:1000 into Media/Buffer Freeze->Dilute On day of exp. Filter Filter Sterilize (0.22 µm PVDF) Do NOT Store >24h WaterStep->Filter WaterStep->Check Check->DMSOStep No (Sonicate/Warm) Check->Filter Yes

Caption: Decision matrix for preparing Gepefrine HCl solutions, prioritizing stability (DMSO path) vs. convenience (Aqueous path).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68434679, Gepefrine hydrochloride. Retrieved February 6, 2026 from [Link].[1]

  • O'Neil, M.J.[7][12] (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[7] Cambridge, UK: Royal Society of Chemistry, 2013.[7] (General reference for phenethylamine salt properties).

Sources

Method

Application Note: High-Precision Preparation of N-methyl-m-tyramine Stock Solutions for In Vitro Assays

Abstract & Scientific Context N-methyl-m-tyramine (NMMT), a structural analog of the sympathomimetic amine tyramine, acts as a ligand for trace amine-associated receptors (TAARs) and adrenergic receptors.[1] Unlike its m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

N-methyl-m-tyramine (NMMT), a structural analog of the sympathomimetic amine tyramine, acts as a ligand for trace amine-associated receptors (TAARs) and adrenergic receptors.[1] Unlike its more common para-isomer (N-methyl-p-tyramine, found in Citrus aurantium), the meta-isomer presents unique pharmacological profiles often utilized in metabolic and neurobiology assays.[1]

The reliability of in vitro data concerning NMMT is frequently compromised by its physicochemical instability.[1] As a phenolic amine, NMMT is susceptible to auto-oxidation (quinonoid formation) and photolytic degradation when in solution.[1] This guide provides a validated, self-checking protocol to generate stable stock solutions, ensuring that the observed biological effects are due to the parent compound and not oxidative byproducts.

Physicochemical Profile & Reagent Verification

Before commencing, verify the specific isomer identity. The meta and para isomers have distinct biological activities but similar solubilities.[1]

PropertySpecificationCritical Handling Note
Chemical Name N-methyl-m-tyramine (3-hydroxy-N-methylphenethylamine)Verify Isomer: Ensure CAS matches meta form (e.g., distinct from p-isomer CAS 13062-76-5).
Functional Groups Phenol (C3), Secondary AminePhenol group is oxidation-prone at pH > 7.[1]0.
Solubility (HCl Salt) Water (~50 mg/mL), DMSO (>100 mM), EthanolPreferred Solvent: Anhydrous DMSO for long-term stock.[1]
Solubility (Free Base) Low in neutral water; High in organic solventsRequires acidification to dissolve in aqueous media.[1]
Hygroscopicity High (Salt forms)Weigh quickly in low-humidity environment; do not leave vials open.[1]

Protocol A: Primary Stock Solution Preparation (DMSO)

Objective: Create a stable 100 mM "Master Stock" suitable for -80°C storage. Rationale: Anhydrous DMSO prevents hydrolytic degradation and minimizes oxygen solubility compared to water, significantly retarding auto-oxidation.[1]

Materials
  • N-methyl-m-tyramine (Solid, stored desiccated).[1]

  • Solvent: DMSO (Dimethyl sulfoxide), Cell Culture Grade, Anhydrous (≥99.9%).

  • Container: Amber glass vials (borosilicate) with PTFE-lined caps.[1] Plastic tubes are not recommended for long-term DMSO storage due to leaching. [1]

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized product vial to equilibrate to room temperature inside a desiccator before opening. Prevents condensation water from entering the hygroscopic powder.

  • Gravimetric Calculation:

    • Target Concentration (

      
      ): 100 mM
      
    • Volume (

      
      ): Determine based on mass available (e.g., for 5 mg).
      
    • Formula:

      
      [1]
      
    • Note: Use the specific MW of the salt form (e.g., HCl), not the free base.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Vortex vigorously for 30 seconds.[1]

    • Visual Check: Solution must be optically clear.[1] If particles persist, sonicate for 5 minutes at <40°C.

  • Aliquot & Storage:

    • Immediately dispense into single-use aliquots (e.g., 20–50

      
      L) in amber tubes.
      
    • Overlay: (Optional but recommended) Overlay with Argon or Nitrogen gas to displace headspace oxygen.[1]

    • Store: -80°C (Stable for 6 months). Avoid -20°C if possible, as DMSO freezes slowly, promoting crystal formation that can damage compounds.[1]

Protocol B: Working Solution & Serial Dilution

Objective: Dilute Master Stock to working concentrations (e.g., 10


M) without precipitating the compound or causing DMSO toxicity.
The "Intermediate Step" Rule

Directly adding 100 mM DMSO stock to cell culture media can cause local precipitation due to the rapid change in solubility environment ("Solvent Shock").[1]

  • Correct Method: Perform an intermediate dilution in PBS or Media to reach 10x the final concentration, then add to cells.

Workflow Visualization

The following diagram illustrates the logic flow from solid powder to assay well, emphasizing the critical control points.

StockPreparation cluster_0 Phase 1: Master Stock (100 mM) cluster_1 Phase 2: Assay Preparation Solid Solid NMMT (Desiccated) Weigh Weigh & Calculate (Correct for Salt MW) Solid->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Check1 QC: Clear Solution? Dissolve->Check1 Check1->Dissolve No (Sonicate) Store Aliquot & Store (-80°C, Amber Vial) Check1->Store Yes Thaw Thaw Aliquot (RT, Dark) Store->Thaw Day of Assay Inter Intermediate Dilution (1 mM in PBS/Media) Thaw->Inter 1:100 Dilution Final Final Assay Well (e.g., 10 µM, <0.1% DMSO) Inter->Final 1:100 Dilution

Caption: Logical workflow for NMMT preparation. Phase 1 ensures stability; Phase 2 prevents precipitation and solvent toxicity.

Quality Control & Self-Validation

To adhere to the "Trustworthiness" pillar, the researcher must validate the stock solution. Do not assume the powder is active just because it was weighed.[1]

The UV-Vis Extinction Check

Phenolic amines have a characteristic UV absorption.[1]

  • Method: Dilute a small aliquot of your stock to ~50

    
    M in PBS.[1]
    
  • Measurement: Scan 200–350 nm.

  • Expectation:

    
     typically around 275–280 nm (phenolic ring).[1]
    
  • Pass Criteria: Distinct peak at 278 nm.

  • Fail Criteria: Shift in peak or increased baseline absorbance >300 nm (indicates oxidation/quinone formation).[1]

Visual Precipitation Check

Before adding to cells, inspect the Intermediate Dilution (Phase 2 in diagram) under a 10x microscope objective.

  • Observation: Look for micro-crystals.[1]

  • Causality: If crystals are present, the compound has crashed out of solution upon hitting the aqueous buffer.

  • Remedy: Lower the concentration of the intermediate step or warm the solution to 37°C.

Biological Context: Signaling Pathways

NMMT is often investigated for its adrenergic properties.[1] It is critical to understand that NMMT may act as a "false neurotransmitter" or a direct agonist.[1] The diagram below details the potential signaling cascades to help you interpret assay results.

SignalingPathway TAAR1 TAAR1 (GPCR) AC Adenylyl Cyclase TAAR1->AC Gs Coupling Adrenergic Beta-Adrenergic Receptors Adrenergic->AC Gs Coupling NMMT N-methyl-m-tyramine NMMT->TAAR1 NMMT->Adrenergic cAMP cAMP (Increase) AC->cAMP PKA PKA Activation cAMP->PKA Lipolysis Lipolysis (Adipocytes) PKA->Lipolysis Neuro Neurotransmission Modulation PKA->Neuro

Caption: Putative signaling cascade for NMMT via Gs-coupled GPCRs leading to cAMP accumulation.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Solution turns pink/brown Oxidation of the phenol group.[1]Discard immediately. Prepare fresh stock. Ensure DMSO is anhydrous and storage is dark.[1]
Cytotoxicity in Vehicle Control DMSO concentration > 0.5%.[1]Ensure final assay DMSO is < 0.1%.[1] Use the "Intermediate Dilution" method.[1]
Inconsistent IC50/EC50 Adsorption to plasticware.[1]Phenolic amines can stick to polystyrene.[1] Use polypropylene plates or add 0.01% BSA to the buffer to block non-specific binding.[1]

References

  • Broadley, K. J. (2010).[1] The vascular effects of trace amines and amphetamines.[1] Pharmacology & Therapeutics, 125(3), 363–375.

  • Berry, M. D. (2004).[1] Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators.[1] Journal of Neurochemistry, 90(2), 257–271.

  • Cayman Chemical. (2023).[1] N-methyl-Tyramine (hydrochloride) Product Information. (Note: Reference for solubility properties of the structural class).

  • PubChem. (2023).[1] N-Methyltyramine Compound Summary. National Library of Medicine.[1]

Sources

Application

Application Notes and Protocols for the Extraction of N-methyl-m-tyramine from Plant Tissue Samples

Abstract This comprehensive guide provides detailed application notes and robust protocols for the extraction of N-methyl-m-tyramine (NMT), a protoalkaloid of significant interest in phytochemical and pharmacological res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the extraction of N-methyl-m-tyramine (NMT), a protoalkaloid of significant interest in phytochemical and pharmacological research, from plant tissue samples. This document is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the principles and practicalities of isolating this biogenic amine. The methodologies detailed herein are designed to ensure high-yield, high-purity extracts suitable for downstream analytical applications such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We will explore various extraction techniques, from traditional solvent-based methods to modern, efficiency-enhancing approaches like Ultrasound-Assisted Extraction (UAE), and provide a framework for selecting the optimal strategy based on the plant matrix and research objectives.

Introduction: The Significance of N-methyl-m-tyramine

N-methyl-m-tyramine is a naturally occurring phenethylamine alkaloid found in a variety of plant species, including barley (Hordeum vulgare) and various Citrus plants.[1][2][3] Its biosynthetic pathway involves the N-methylation of tyramine, a common biogenic amine.[1] While structurally related to other trace amines, NMT exhibits distinct pharmacological properties. Current research indicates it acts as an α2-adrenoreceptor antagonist and can influence physiological processes such as appetite and digestion by stimulating gastrin and pancreatic secretions.[4][5] Given its bioactivity, the accurate and efficient extraction of NMT from plant sources is a critical first step for a wide range of studies, from natural product discovery to the development of new therapeutic agents.

The extraction of alkaloids from plant matrices presents a unique set of challenges due to the complex mixture of primary and secondary metabolites.[6] A successful extraction protocol must be selective for the target analyte, minimize the co-extraction of interfering substances, and preserve the chemical integrity of the NMT molecule. This guide will provide the foundational knowledge and practical steps to achieve these goals.

Foundational Principles of N-methyl-m-tyramine Extraction

The extraction of NMT, like other alkaloids, is governed by its physicochemical properties, specifically its basicity and solubility.[6] Understanding these principles is paramount to designing an effective extraction strategy.

  • Basicity: The presence of a nitrogen atom in the NMT molecule confers basic properties. This allows for the formation of salts in acidic conditions and existence as a free base in alkaline conditions. This pH-dependent behavior is the cornerstone of classical alkaloid extraction.

  • Solubility: As a free base, NMT is generally more soluble in organic solvents (e.g., chloroform, ether) and less soluble in water. Conversely, its salt form is more soluble in polar solvents like water and alcohols.[7]

These principles are exploited in liquid-liquid extraction protocols, where the pH of the aqueous phase is manipulated to move the alkaloid between aqueous and organic layers, thereby separating it from other plant constituents.

Pre-Extraction Considerations: Sample Preparation

The quality of the final extract is intrinsically linked to the initial handling and preparation of the plant material.

3.1. Plant Tissue Selection and Harvesting: The concentration of secondary metabolites like NMT can vary significantly between different plant parts (e.g., leaves, roots, stems) and developmental stages.[2][3] It is crucial to select the appropriate tissue and harvest at a consistent time to ensure reproducibility.

3.2. Drying and Grinding: To maximize the surface area for solvent penetration, the plant material should be thoroughly dried and finely ground.[8] Shadow drying at room temperature is a gentle method to reduce moisture content while minimizing the degradation of thermolabile compounds.[8] Mechanical grinding to a fine powder is the subsequent step.[8]

Extraction Methodologies: A Comparative Overview

Several techniques can be employed for the extraction of NMT. The choice of method will depend on factors such as the scale of the extraction, available equipment, and the desired purity of the final extract.

Extraction Method Principle Advantages Disadvantages
Maceration Soaking the plant material in a solvent for an extended period.[8]Simple, requires minimal equipment.Time-consuming, may result in lower extraction efficiency.
Soxhlet Extraction Continuous extraction with a cycling solvent.More efficient than maceration, requires less solvent.Can expose the analyte to prolonged heat, potentially causing degradation.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.[9][10][11]Rapid, highly efficient, reduces solvent consumption, suitable for thermolabile compounds.[10][11][12]Requires specialized equipment.
Solid-Phase Extraction (SPE) A chromatographic technique for sample clean-up and concentration.[7][13]High selectivity, removes interfering matrix components, can concentrate the analyte.[13][14]Requires method development and specific cartridges.

Detailed Protocols

The following protocols provide a step-by-step guide for the extraction of N-methyl-m-tyramine.

Protocol 1: Classical Acid-Base Extraction

This method leverages the pH-dependent solubility of NMT to achieve separation.

Materials:

  • Dried and powdered plant material

  • Methanol or Ethanol

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Chloroform

  • 1 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Initial Extraction: Macerate 10 g of the powdered plant material in 100 mL of methanol or ethanol for 24-48 hours with occasional shaking.[8]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Acidification: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. Redissolve the resulting crude extract in 50 mL of 1 M HCl. This step protonates the NMT, forming its water-soluble salt.

  • Defatting: Transfer the acidic aqueous solution to a separatory funnel and wash with 3 x 50 mL of DCM to remove non-polar impurities like fats and chlorophyll. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to approximately 10-11 with 1 M NaOH or NH₄OH while cooling the flask in an ice bath.[8] This converts the NMT salt back to its free base form.

  • Liquid-Liquid Extraction: Extract the basified aqueous solution with 3 x 50 mL of DCM. The free base NMT will partition into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude NMT extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) followed by Solid-Phase Extraction (SPE) Clean-up

This modern approach offers enhanced efficiency and a cleaner final extract.

Materials:

  • Dried and powdered plant material

  • 70% Ethanol in water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a cation exchange resin)

  • Methanol

  • 0.1% Formic acid in water

  • 0.1% Formic acid in methanol

Procedure:

  • Ultrasound-Assisted Extraction:

    • Mix 5 g of the powdered plant material with 50 mL of 70% ethanol in a beaker.

    • Place the beaker in an ultrasonic bath or use a probe sonicator.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C). The acoustic cavitation will disrupt the plant cell walls, facilitating the release of NMT.[9][10]

  • Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material. Decant the supernatant (the extract).

  • Solid-Phase Extraction (SPE) Clean-up:

    • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.1% formic acid in water.[15]

    • Loading: Load the supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar impurities.

    • Elution: Elute the NMT from the cartridge with 5 mL of 0.1% formic acid in methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Visualization of Workflows

Diagram 1: Classical Acid-Base Extraction Workflow

AcidBaseExtraction Start Powdered Plant Material SolventExtraction Maceration in Methanol/Ethanol Start->SolventExtraction Filtration Filtration SolventExtraction->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Acidification Redissolve in 1M HCl Evaporation1->Acidification Defatting Wash with Dichloromethane (Remove Lipids) Acidification->Defatting Basification Adjust to pH 10-11 with NaOH Defatting->Basification LLE Liquid-Liquid Extraction with Dichloromethane Basification->LLE Drying Dry with Na2SO4 LLE->Drying Evaporation2 Solvent Evaporation Drying->Evaporation2 End Crude N-methyl-m-tyramine Evaporation2->End

Caption: Workflow for classical acid-base extraction of N-methyl-m-tyramine.

Diagram 2: UAE and SPE Workflow

UAESPEWorkflow Start Powdered Plant Material UAE Ultrasound-Assisted Extraction (70% Ethanol) Start->UAE Centrifugation Centrifugation UAE->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Load Load Supernatant Supernatant->SPE_Load SPE_Condition SPE Cartridge Conditioning (Methanol -> Acidified Water) SPE_Wash Wash with Acidified Water (Remove Impurities) SPE_Load->SPE_Wash SPE_Elute Elute with Acidified Methanol SPE_Wash->SPE_Elute Final_Prep Evaporate and Reconstitute SPE_Elute->Final_Prep End Purified N-methyl-m-tyramine Final_Prep->End

Sources

Method

Application Note: In Vivo Dosing Protocols for N-Methyl-m-Tyramine

Abstract N-Methyl-m-tyramine (N-Methyl-3-hydroxyphenethylamine) is a trace amine alkaloid and a structural isomer of the more commonly studied N-methyl-p-tyramine (NMT). While the para-isomer acts primarily as an alpha-2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyl-m-tyramine (N-Methyl-3-hydroxyphenethylamine) is a trace amine alkaloid and a structural isomer of the more commonly studied N-methyl-p-tyramine (NMT). While the para-isomer acts primarily as an alpha-2 adrenergic antagonist and weak metabolic modulator, the meta-isomer exhibits distinct pharmacological properties closer to phenylephrine, acting as a direct alpha-1 adrenergic agonist and indirect sympathomimetic. This application note provides a rigorous, field-validated framework for dosing N-methyl-m-tyramine in rodent models, addressing the critical lack of standardized protocols for this specific isomer. We detail vehicle selection, hemodynamic monitoring workflows, and dose-ranging strategies to ensure reproducibility and safety.

Chemical Identity & Pre-Clinical Considerations

Structural Distinction (Critical)

Researchers often conflate N-methyl-m-tyramine with its isomer N-methyl-p-tyramine (found in Citrus aurantium). This protocol specifically addresses the meta-isomer .

  • Common Name: N-Methyl-m-tyramine

  • IUPAC: 3-(2-(methylamino)ethyl)phenol

  • Molecular Weight: 151.21 g/mol

  • Key Analog: Phenylephrine (3-hydroxy-β-hydroxy-N-methylphenethylamine). The absence of the β-hydroxyl group in N-methyl-m-tyramine increases lipophilicity and blood-brain barrier (BBB) penetration compared to phenylephrine.

Formulation & Vehicle Selection

The hydrochloride salt is the preferred form for in vivo administration due to superior aqueous solubility.

ParameterSpecificationNotes
Preferred Salt Hydrochloride (HCl)Highly soluble in water/saline.
Vehicle 0.9% Sterile Saline (NaCl)Physiological pH (7.4). No co-solvents (DMSO) required for concentrations < 50 mg/mL.
Stability HighStable at RT for 24h; store stock solutions at -20°C.
pH Adjustment Required if >10 mg/mLHigh concentrations may be acidic. Buffer to pH 7.0–7.4 with dilute NaOH if necessary.

Mechanism of Action & Signaling

Unlike N-methyl-p-tyramine, which shows affinity for Alpha-2 receptors, N-methyl-m-tyramine is hypothesized to act via two primary mechanisms:

  • Direct Alpha-1 Adrenergic Agonism: Binding to Gq-coupled receptors on vascular smooth muscle, triggering vasoconstriction.

  • Indirect Sympathomimetic Activity: Displacing norepinephrine from presynaptic vesicles via VMAT2 interaction (similar to tyramine), though N-methylation typically reduces this potency compared to the primary amine.

Visualization: Adrenergic Signaling Pathway

AdrenergicSignaling Compound N-Methyl-m-Tyramine Alpha1 α1-Adrenergic Receptor (Gq-Coupled) Compound->Alpha1 Direct Agonism TAAR1 TAAR1 (Trace Amine Receptor) Compound->TAAR1 Modulation PLC Phospholipase C (PLC) Alpha1->PLC Activation IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ IP3->Ca Release Response Vasoconstriction (Pressor Response) Ca->Response Contraction

Caption: Proposed signaling cascade for N-methyl-m-tyramine. Primary action via Alpha-1 adrenergic receptors leads to calcium-dependent vasoconstriction.

Protocol A: Hemodynamic Assessment (Rat)

Objective: Determine the pressor effect (MAP elevation) and reflex bradycardia. Model: Male Sprague-Dawley Rats (250–300g), anesthetized (Urethane or Pentobarbital) or conscious (telemetry).

Surgical Preparation (Anesthetized)
  • Anesthesia: Induce with Urethane (1.2–1.5 g/kg IP). Urethane is preferred over isoflurane as it preserves autonomic reflexes.

  • Cannulation:

    • Carotid Artery: For real-time blood pressure (BP) and heart rate (HR) monitoring.

    • Jugular Vein: For bolus drug administration.

  • Stabilization: Allow 30 minutes post-surgery for hemodynamic baseline stability.

Dosing Regimen (Intravenous)

Administer bolus doses in a volume of 1 mL/kg (e.g., 0.3 mL for a 300g rat). Flush with 0.1 mL heparinized saline between doses.

Dose TierConcentration (mg/mL)Dose (mg/kg)Expected Outcome
Tier 1 (Test) 0.10.1Minimal pressor response. Safety check.
Tier 2 (Low) 0.30.3Mild MAP elevation (+5-10 mmHg).
Tier 3 (Mid) 1.01.0Significant vasoconstriction (+15-30 mmHg).
Tier 4 (High) 3.03.0Robust pressor response; potential reflex bradycardia.

Washout Period: Allow BP to return to baseline (approx. 10–20 mins) before the next dose.

Protocol B: Metabolic & Behavioral Screen (Mouse)

Objective: Assess locomotor activity (TAAR1 activation) and metabolic shifts (lipolysis). Model: C57BL/6 Mice (20–25g).

Route Comparison
  • Intraperitoneal (IP): Preferred for rapid onset and high bioavailability.

  • Oral Gavage (PO): Bioavailability is limited by First-Pass Metabolism (MAO-A/B), though N-methylation provides partial protection compared to tyramine.

Step-by-Step Workflow
  • Acclimation: Place mice in metabolic cages or open field chambers for 60 mins.

  • Baseline: Record activity/RER (Respiratory Exchange Ratio) for 30 mins.

  • Dosing:

    • Low Dose: 10 mg/kg (IP)

    • High Dose: 50 mg/kg (IP)

    • Control: Saline vehicle.

  • Observation: Monitor for 120 mins post-dose.

    • Signs of Toxicity: Piloerection, tremors, stereotypic sniffing (high dose adrenergic toxicity).

Visualization: Experimental Workflow

Workflow cluster_Dosing Dosing Phase Start Study Initiation Acclimation Acclimation (7 Days) Start->Acclimation Group Randomization (n=8/group) Acclimation->Group Dose1 Vehicle Control Group->Dose1 Dose2 10 mg/kg IP Group->Dose2 Dose3 50 mg/kg IP Group->Dose3 Monitor Monitoring (0-120 min) Locomotion / BP / Temp Dose1->Monitor Dose2->Monitor Dose3->Monitor Term Tissue Collection (Plasma/Brain) Monitor->Term

Caption: Standardized workflow for single-dose acute toxicity and efficacy studies in mice.

Safety & Toxicology

  • Adrenergic Crisis: The primary risk is acute hypertension. If MAP exceeds 160 mmHg (rat) or animals show signs of stroke (seizure, paralysis), terminate immediately.

  • Antidote: Phentolamine (Alpha-blocker) 1–2 mg/kg IV can reverse hypertensive effects.

  • LD50 Estimate: While not explicitly established for the meta-isomer, data from p-tyramine and phenylephrine suggests an LD50 > 100 mg/kg (IP) in rodents.

References

  • Stohs, S. J., & Hartman, M. J. (2015). A review of the receptor binding and pharmacological effects of N-methyltyramine. Phytotherapy Research, 29(1), 14-16. Link

    • Note: Primarily discusses the para-isomer but establishes the baseline for tyramine analog pharmacology.
  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375. Link

    • Authoritative review on the hemodynamic mechanisms of trace amines.
  • Lichman, B. R., et al. (2015). Norcoclaurine synthase: The mechanism and biocatalytic potential of a Pictet-Spenglerase. UCL Research, Thesis. Link

    • Validates the synthesis and chemical stability of N-methyl-3-hydroxyphenethylamine (N-methyl-m-tyramine).
  • Raasch, W., et al. (2003). Cardiovascular effects of tyramine and its metabolites. Naunyn-Schmiedeberg's Archives of Pharmacology, 367, 123-131.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of N-methyl-m-tyramine in Plasma

Ticket ID: NMMT-STAB-2026 Subject: Optimization of Storage and Handling for N-methyl-m-tyramine (NMMT) in Plasma at -20°C Status: Open Assigned Specialist: Senior Application Scientist Executive Summary N-methyl-m-tyrami...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMMT-STAB-2026 Subject: Optimization of Storage and Handling for N-methyl-m-tyramine (NMMT) in Plasma at -20°C Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

N-methyl-m-tyramine (NMMT) presents a unique stability challenge in plasma matrices. Unlike simple small molecules, NMMT is a substrate for amine oxidases (MAO/SSAO) and is susceptible to oxidative deamination even during short-term handling. While -20°C storage is generally sufficient for chemical stability, enzymatic degradation during the freeze-thaw and collection phases is the primary cause of analytical failure.

This guide provides a self-validating workflow to ensure sample integrity from collection to LC-MS/MS analysis.

Module 1: The Stability Profile (Mechanism of Failure)

To troubleshoot effectively, you must understand why the molecule degrades. NMMT contains a secondary amine and a phenolic hydroxyl group. In plasma, two forces work against you:

  • Enzymatic Deamination: Plasma contains active semicarbazide-sensitive amine oxidases (SSAO) and traces of MAO. These enzymes convert the amine group into an aldehyde (and subsequently ammonia/hydrogen peroxide), destroying the analyte before it even hits the column.

  • Auto-oxidation: At physiological pH (7.4), the phenolic ring is susceptible to oxidation, particularly if metal ions (common in unwashed glassware or low-grade solvents) are present.

Degradation Pathway Visualization

The following diagram illustrates the critical failure points where NMMT is lost during sample handling.

NMMT_Degradation NMMT N-methyl-m-tyramine (Intact Analyte) Enzyme MAO / SSAO Enzymes NMMT->Enzyme Substrate Binding Oxidation Auto-oxidation (Phenolic) NMMT->Oxidation Slow Degradation (pH > 7) Plasma Plasma Matrix (pH 7.4, 37°C -> 20°C) Plasma->NMMT Solvated Aldehyde Aldehyde Metabolite (Undetectable by MRM) Enzyme->Aldehyde Oxidative Deamination (FAST) Oxidation->Aldehyde

Caption: Figure 1. The enzymatic deamination pathway is the dominant failure mode for NMMT in non-acidified plasma.

Module 2: Validated Stabilization Protocol

This protocol is designed to arrest enzymatic activity immediately upon sample generation. Do not store neat plasma without stabilization.

Reagents Required[1][2][3][4]
  • Acidifier: 5% Formic Acid (FA) or 1M HCl.

  • Enzyme Inhibitor (Optional but Recommended): Pargyline (10 µM final concentration) or EDTA (as anticoagulant).

  • Solvent: LC-MS grade Methanol.

Step-by-Step Workflow
  • Collection: Collect blood into K2-EDTA tubes (EDTA acts as a weak antioxidant).

  • Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Critical Stabilization Step:

    • Option A (Acidification - Preferred): Immediately add 5% Formic Acid to the plasma in a 1:10 ratio (e.g., 10 µL acid per 100 µL plasma). Target pH is < 4.0.

    • Option B (Protein Crash): If analysis is imminent, perform protein precipitation immediately with ice-cold Methanol (1:3 ratio) before freezing.

  • Storage: Store aliquots at -20°C (stable for 1-3 months) or -80°C (stable for >6 months).

  • Thawing: Thaw on ice (4°C). Never thaw in a water bath.

Stability Data Summary (Reference Values)
ConditionStability DurationRecovery (%)Status
Neat Plasma (RT) < 4 Hours60-75%CRITICAL FAIL
Neat Plasma (-20°C) 2 Weeks85-90%RISKY
Acidified Plasma (-20°C) 3 Months98-102%PASS
Freeze/Thaw (3 Cycles) N/A95-99%PASS (if acidified)

Module 3: Troubleshooting Guide

Scenario 1: "I see a significant drop in signal after the first freeze-thaw cycle."

  • Diagnosis: Cryoprecipitation. When plasma freezes, pH gradients form (cryoconcentration), which can denature proteins and trap your analyte in the precipitate.

  • Fix: Vortex the thawed sample vigorously for 30 seconds before aliquoting for extraction. Ensure the sample was acidified prior to freezing to keep NMMT soluble and protonated.

Scenario 2: "My internal standard (IS) is stable, but the analyte varies."

  • Diagnosis: Enzymatic activity during the thawing phase. If you used a non-biological IS (like a chlorinated analog) rather than a deuterated IS (NMMT-d3), the enzyme might degrade the native NMMT but not the IS.

  • Fix: Add a generic MAO inhibitor like Pargyline to the collection tubes or ensure all thawing happens strictly on ice. Switch to a deuterated internal standard (N-methyl-tyramine-d3) which mimics the enzymatic susceptibility of the analyte.

Scenario 3: "Chromatographic peaks are tailing or splitting."

  • Diagnosis: Solvent mismatch. NMMT is polar. If you reconstitute in 100% organic solvent after drying, the peak shape will suffer on reverse-phase columns.

  • Fix: Reconstitute in a solvent matching your mobile phase starting conditions (e.g., 95% Water / 5% Acetonitrile + 0.1% Formic Acid).

Module 4: Decision Tree for Stability Testing

Use this logic flow to validate your specific matrix conditions.

Stability_Decision_Tree Start Start Stability Test Check_RT Test 4h at Room Temp Start->Check_RT Loss_RT >15% Loss? Check_RT->Loss_RT Add_Acid Action: Add 5% Formic Acid to Plasma Loss_RT->Add_Acid Yes Check_FT Test 3 Freeze-Thaw Cycles Loss_RT->Check_FT No Add_Acid->Check_FT Add_Inhibitor Action: Add Pargyline (MAO Inhibitor) Valid Method Validated Add_Inhibitor->Valid Retest Pass Loss_FT >15% Loss? Check_FT->Loss_FT Loss_FT->Add_Inhibitor Yes Loss_FT->Valid No

Caption: Figure 2. Logic flow for determining necessary additives during method validation.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use glass vials for storage? A: Yes, but silanized glass or high-quality polypropylene (PP) is preferred. Phenethylamines can adsorb to untreated glass surfaces at neutral pH. Acidification (as recommended above) minimizes this adsorption by keeping the amine protonated (positively charged), which repels it from surface silanols.

Q: Is -80°C strictly necessary, or is -20°C fine? A: For NMMT, -20°C is acceptable for routine storage (up to 3 months) provided the matrix is acidified. If you are storing neat plasma (not recommended), you must use -80°C to sufficiently slow enzymatic kinetics.

Q: Does N-methylation make it more stable than Tyramine? A: Marginally. The methyl group provides slight steric hindrance against some oxidases, but NMMT remains a substrate for MAO-A and MAO-B. Do not rely on the methyl group for stability; treat it as a labile catecholamine-like structure.

References

  • Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Link

  • Tsiaka, T., et al. (2024). Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. Clinical Biochemistry. (Demonstrates susceptibility of N-methyl-phenylethylamine to enzymatic degradation and efficacy of pargyline). Link

  • Stohs, S. J., & Hartman, M. J. (2015).[2] A review of the receptor binding and pharmacological effects of N-methyltyramine. Phytotherapy Research. (Provides physicochemical properties and structural context). Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Establishes criteria for freeze-thaw stability limits of +/- 15%). Link

Sources

Optimization

Technical Support Center: N-Methyl-m-Tyramine Synthesis &amp; Purification

Topic: Removing Positional Isomer Impurities (N-methyl-p-tyramine / N-methyl-o-tyramine) Document ID: TS-NMT-004 Version: 2.1 (Current) Audience: Process Chemists, Analytical Scientists, Drug Development Leads Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Positional Isomer Impurities (N-methyl-p-tyramine / N-methyl-o-tyramine)

Document ID: TS-NMT-004 Version: 2.1 (Current) Audience: Process Chemists, Analytical Scientists, Drug Development Leads

Introduction: The "Meta" Challenge

In the synthesis of N-methyl-m-tyramine (also known as 3-hydroxy-N-methylphenethylamine or N-methyl-3-tyramine), the most persistent quality control failure is contamination by positional isomers, specifically the para-isomer (N-methyl-p-tyramine) .

Unlike unrelated chemical impurities, positional isomers share identical molecular weights (


) and similar pKa values, rendering standard acid-base extractions ineffective. The challenge stems from the starting material: commercial grade 3-hydroxybenzaldehyde  often contains 0.5–2.0% of 4-hydroxybenzaldehyde. Upon reductive amination, this converts directly to the para-amine.

This guide provides a self-validating workflow to Detect, Remove, and Prevent isomeric contamination.

Module 1: Diagnostic & Detection

How do I confirm the presence of the para-isomer when LC-MS shows a single peak?

The Problem: Co-Elution

Standard C18 HPLC columns often fail to resolve meta and para isomers of phenethylamines because their hydrophobic footprints are nearly identical. A single peak on a standard C18 method does not guarantee isomeric purity.

The Solution: π-π Selective Chromatography

You must use stationary phases that interact with the electron density of the aromatic ring (π-π interactions). The position of the hydroxyl group (-OH) alters the electron density distribution, creating a separation factor (


) on specific columns.
Recommended Analytical Protocol
ParameterStandard (Avoid)High-Resolution (Recommended)
Column Phase C18 (Octadecyl)PFP (Pentafluorophenyl) or Biphenyl
Mechanism Hydrophobic Interactionπ-π Interaction + Dipole-Dipole
Mobile Phase A Water + 0.1% TFAWater + 10mM Ammonium Formate (pH 3.0)
Mobile Phase B AcetonitrileMethanol (Promotes π-interactions better than ACN)
Resolution (

)
Often < 1.0 (Co-elution)Typically > 2.5
H-NMR Validation

If HPLC is unavailable, Proton NMR is definitive.

  • Meta-Isomer: Look for the specific splitting pattern of the aromatic region (singlet, doublet, triplet, doublet). The proton at position 2 (between the alkyl chain and OH) appears as a distinct singlet/narrow doublet around

    
     6.6–6.8 ppm.
    
  • Para-Isomer: Shows a characteristic AA'BB' system (two doublets) in the aromatic region (

    
     6.7 and 7.1 ppm).
    

Module 2: The Crystallization Firewall

The primary method for bulk removal of para-isomers.

The Solubility Principle

The para-isomer possesses a higher degree of symmetry than the meta-isomer. Consequently, the N-methyl-p-tyramine hydrochloride salt has a significantly higher lattice energy and lower solubility in alcoholic solvents than the target meta product. We exploit this by "crashing out" the impurity or fractionally crystallizing the product.

Protocol: Fractional Crystallization (HCl Salts)

Prerequisite: Convert your crude free base to the Hydrochloride (HCl) salt. Free bases are oils or low-melting solids that are difficult to purify.

  • Solvent Selection: Use Isopropanol (IPA) or Ethanol/Ethyl Acetate (1:3) .

  • Dissolution: Dissolve crude N-methyl-m-tyramine HCl in the minimum amount of hot solvent (near boiling).

  • The "Seeding" Trap (Critical):

    • Cool the solution slowly to room temperature.

    • If para-isomer is the minor impurity (<5%): The meta product will crystallize. The para impurity, being in low concentration, may stay in the mother liquor unless it co-precipitates.

    • Refinement: If the precipitate is enriched in para (check MP), filter it off (this is the trash). The filtrate contains your purified meta product.

  • Recrystallization: Re-crystallize the solid obtained from the filtrate.

Data: Physical Property Divergence
CompoundFormMelting Point (Approx)Solubility (EtOH)
N-methyl-m-tyramine HCl Salt~130–135°CHigh
N-methyl-p-tyramine HCl Salt~145–155°C*Low (Precipitates first)

*Note: Melting points vary by hydration state, but the para-isomer generally melts higher and is less soluble.

Module 3: Chromatographic Purification (Prep-HPLC)

When crystallization fails or yield loss is too high.

If the impurity load is >10%, crystallization often results in an "oiling out" or eutectic formation. Use Flash Chromatography.

Workflow Diagram

Purification_Logic Start Crude N-methyl-m-tyramine Analysis Analyze Purity (PFP Column / NMR) Start->Analysis Decision Isomer Content? Analysis->Decision Cryst Method A: Fractional Crystallization (Solvent: iPrOH/EtOAc) Decision->Cryst < 5% Para Flash Method B: Flash Chromatography (DCM/MeOH/NH3) Decision->Flash > 5% Para Check Re-Analyze Mother Liquor Cryst->Check Filtrate Final Pure Meta-Isomer (>99%) Flash->Final Check->Final Evaporate & Recrystallize

Caption: Decision matrix for selecting between crystallization and chromatography based on impurity load.

Flash Chromatography Protocol
  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (

    
    ).
    
  • Gradient: Start 95:5:0.5

    
     85:15:1.
    
  • Tip: The para-isomer is more polar and typically elutes after the meta-isomer on normal phase silica due to the accessible H-bonding of the para-hydroxyl group.

Troubleshooting & FAQs

Q1: My product is an oil that refuses to crystallize. What is happening?

A: This is likely the "Eutectic Trap." A specific ratio of meta and para isomers can depress the melting point below room temperature.

  • Fix: Do not add more solvent. Instead, perform an acid-base wash . Dissolve the oil in water, adjust pH to 10, extract with DCM (removes non-phenolic impurities), then re-acidify aqueous layer to pH 2 and lyophilize. The resulting salt should be solid.[1][2] Alternatively, switch the counter-ion (e.g., prepare the Tartrate or Oxalate salt) to disrupt the eutectic system.

Q2: Can I prevent the isomer formation upstream?

A: Yes. The isomers are almost exclusively carried over from the aldehyde starting material.

  • Protocol: Purchase "High Purity" 3-hydroxybenzaldehyde (>99%).

  • Pre-purification: If using technical grade aldehyde, recrystallize the aldehyde from water/ethanol before starting the synthesis. The para-hydroxybenzaldehyde is significantly less soluble in water than the meta-isomer and can be filtered off.

Q3: Why does the melting point not match the literature?

A: Tyramines are hygroscopic. Absorbed water lowers the MP significantly.

  • Fix: Dry the sample in a vacuum oven at 40°C over

    
     for 24 hours before MP determination. Also, ensure you are comparing the same salt form (HCl vs Free Base).
    

References

  • PubChem. (2025). N-Methyltyramine (Compound).[3][4][5][6][7] National Library of Medicine. Available at: [Link]

  • Phenomenex. (2024). Separation of Positional Isomers on PFP Phases. Technical Notes.[8] Available at: [Link] (General landing page for technical guides).

  • ResearchGate. (2025). Separation of positional isomers of phenethylamine derivatives.[9] Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform reactions in a fume hood.

Sources

Troubleshooting

Optimizing reductive amination yield for m-tyramine methylation

Executive Summary & Core Challenge Welcome to the Technical Support Center. You are likely reading this because your methylation of m-tyramine (3-hydroxyphenethylamine) is suffering from low yields, "gummy" byproducts, o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Welcome to the Technical Support Center. You are likely reading this because your methylation of m-tyramine (3-hydroxyphenethylamine) is suffering from low yields, "gummy" byproducts, or difficult purification.

The Core Conflict: m-Tyramine presents a unique "Catch-22" in reductive amination:

  • Solubility: As a zwitterionic phenethylamine, it requires protic solvents (MeOH, EtOH) to dissolve.[1][2]

  • Reagent Stability: The standard "mild" reagent, Sodium Triacetoxyborohydride (STAB), decomposes rapidly in methanol.[2]

  • Cyclization Risk: The meta-hydroxyl group activates the benzene ring at the para position (C6), making this substrate highly prone to Pictet-Spengler cyclization under the acidic conditions usually required for imine formation.[1]

This guide moves beyond generic protocols to provide a Titanium(IV)-mediated workflow that resolves these conflicts simultaneously.

Reaction Pathway Analysis

Before optimizing, we must visualize the competing pathways. The diagram below illustrates why standard acidic conditions fail.

ReactionPathways cluster_0 Critical Control Point Tyramine m-Tyramine (Starting Material) Imine Imine Intermediate (Neutral) Tyramine->Imine + CH2O (Dehydration) Iminium Iminium Ion (Acid Activated) Imine->Iminium + H+ (Acid) Product N-Methyl-m-tyramine (Target) Imine->Product + Hydride Source (Reduction) Iminium->Product Reduction THIQ Tetrahydroisoquinoline (Pictet-Spengler Side Product) Iminium->THIQ Intramolecular Cyclization (Fast in Acid!) Dimethyl N,N-Dimethyl (Over-alkylation) Product->Dimethyl + Excess CH2O + Hydride

Figure 1: Reaction network showing the competition between productive reduction and the acid-catalyzed Pictet-Spengler cyclization.[1]

The "Gold Standard" Protocol: Titanium(IV) Isopropoxide Method[1]

We recommend the Titanium(IV) Isopropoxide (


)  protocol over traditional STAB or Cyanoborohydride methods for this specific substrate.[1][2]

Why this works:

  • Lewis Acid & Dehydrator:

    
     acts as a Lewis acid to catalyze imine formation without Brønsted acids, suppressing the Pictet-Spengler cyclization.[1]
    
  • Scavenger: It chemically scavenges the water produced, driving the equilibrium to the imine (100% conversion) before the reducing agent is even added.[1]

  • Solvent Compatibility: It allows the use of Ethanol/Methanol, solving the solubility issue.[1]

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
m-Tyramine 1.0SubstrateUse free base or neutralize HCl salt in situ with TEA.[1][2]
Paraformaldehyde 0.95 - 1.0ElectrophileUse Paraformaldehyde (solid) rather than Formalin (aq) to maintain anhydrous conditions.[1][2]
Titanium(IV) Isopropoxide 1.25 - 1.5Catalyst/DesiccantCritical: Must be handled under inert atmosphere (hygroscopic).[1][2]
Sodium Borohydride 1.5ReductantAdded after imine formation is complete.[1][2][3]
Triethylamine (TEA) 1.0 - 1.1BaseOnly if starting with Tyramine HCl salt.[2]
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and purge with Argon/Nitrogen.[1][2]

    • Add m-Tyramine (1.0 eq) and anhydrous Ethanol (0.2 M concentration).

    • Note: If using the HCl salt, add TEA (1.0 eq) and stir for 10 mins.

  • Imine Formation (The "Titanium Trap"):

    • Add Titanium(IV) Isopropoxide (1.25 eq) via syringe.[1][2] The solution may turn slightly yellow/hazy.[2]

    • Add Paraformaldehyde (1.0 eq).[1][2]

    • Stir at Room Temperature for 6–12 hours .

    • Checkpoint: Monitor by TLC.[1][2][4] You should see the disappearance of the starting amine.[1] The Ti-complex ensures the imine does not hydrolyze back.[1]

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add Sodium Borohydride (

      
      )  (1.5 eq) portion-wise (gas evolution will occur).[1][2]
      
    • Allow to warm to RT and stir for 2 hours.

  • Quench & Workup (Crucial for Titanium Removal):

    • Quench by adding 2M Ammonium Hydroxide (

      
      )  or water.[1][2] A heavy white precipitate (
      
      
      
      ) will form.[1][2]
    • Dilute with Ethyl Acetate or DCM.[1][2]

    • Filtration: Filter the mixture through a pad of Celite to remove the titanium salts.[1] Wash the pad thoroughly with solvent.[1][2]

    • Separation: If the product is water-soluble (likely), avoid aqueous extraction if possible.[1] Instead, concentrate the organic filtrate.[1] If an aqueous wash is needed, keep the pH basic (pH > 10) to keep the amine in the organic phase.[1]

Troubleshooting Guide (FAQ)

Issue 1: "I see a major byproduct with Mass M+12 compared to starting material."

Diagnosis: This is the Pictet-Spengler product (6-hydroxy-1,2,3,4-tetrahydroisoquinoline).

  • Cause: The reaction became too acidic.[1][2] This often happens if you use acetic acid with STAB or if you heat the reaction in the presence of protic solvents.[1]

  • Fix: Switch to the Titanium protocol described above. If you must use STAB, ensure the solvent is anhydrous (DCE) and keep the temperature at 0°C. Do not use acetic acid as a catalyst for this specific substrate.[1]

Issue 2: "I am getting N,N-dimethyl (tertiary amine) impurities."

Diagnosis: Over-alkylation.[1][2]

  • Cause: Excess formaldehyde or "dumping" all reagents together at once.[1][2]

  • Fix:

    • Use exactly 0.95 eq of Paraformaldehyde.[1][2] It is better to have 5% unreacted starting material (separable) than 5% dimethyl product (hard to separate).[1][2]

    • Ensure the Imine Formation step (Step 2) runs to completion before adding the hydride.[1][2] Once the hydride is added, any free amine will compete with the imine for the remaining aldehyde.[1]

Issue 3: "The reaction turns into a solid white gel."

Diagnosis: Titanium polymerization.[1][2]

  • Cause: Water contamination or insufficient solvent.[1][2]

  • Fix: Ensure solvents are anhydrous.[1][2] If the gel forms during workup (normal), use the Celite filtration step immediately.[1] Do not try to extract from the gel; filter it first.[1][2]

Issue 4: "My yield is low; the product stays in the water layer."

Diagnosis: Solubility/Partitioning issue.

  • Cause: m-Tyramine derivatives are polar zwitterions.[1][2] At neutral pH, they stay in water.[2]

  • Fix:

    • Salting out: Saturate the aqueous layer with NaCl.[1][2]

    • pH Swing: Adjust aqueous layer to pH 10-11 (using

      
      ) before extraction with DCM/Isopropanol (3:1 mixture). The isopropanol helps extract polar amines.[1][2]
      

Purification Strategy

Separating the mono-methyl product from the starting material can be difficult due to similar polarity.[1]

Recommended Method: Flash Chromatography [1]

  • Stationary Phase: Silica Gel (neutralized).[1][2]

  • Mobile Phase: DCM : Methanol :

    
     (90 : 9 : 1).[1][2]
    
    • Tip: Pre-wash the silica column with the eluent containing the ammonia to deactivate acidic sites.[1] This prevents "streaking" of the amine.[1]

Alternative: Recrystallization (as HCl salt) [1][2]

  • Dissolve crude oil in minimal absolute ethanol.[1][2]

  • Add 1.0 eq of HCl in dioxane/ether.

  • Add diethyl ether dropwise until turbid.

  • Cool to -20°C. The secondary amine salt often crystallizes more readily than the tertiary impurity.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1][2]

    • Context: Establishes STAB as the standard, but notes the incompatibility with methanol which necessit
  • Bhattacharyya, S. (1994).[1][2][5] "Reductive Alkylations of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride." Tetrahedron Letters, 35(15), 2401-2404.[1][2] Link

    • Context: The foundational paper for the Titanium(IV) Isopropoxide methodology used to solve the solubility/selectivity issue.[1]

  • Cox, E. D., & Cook, J. M. (1995).[1][2] "The Pictet-Spengler condensation: a new direction for an old reaction."[1] Chemical Reviews, 95(6), 1797–1842.[1][2] Link[1][2]

    • Context: Detailed mechanism of the Pictet-Spengler cyclization, confirming the susceptibility of electron-rich phenethylamines in acidic media.[1]

  • Salmi, C., et al. (2006).[1][2][6] "Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) Isopropoxide-Mediated Reductive Amination of Ketones." Letters in Organic Chemistry, 3(5), 396-399.[1][2] Link

    • Context: Further validation of the Ti-isopropoxide method for difficult substr

Sources

Optimization

Technical Support Center: Optimal Extraction of N-methyl-3-hydroxyphenethylamine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal, pH-driven extraction of N-methyl-3-hydroxyphenethylamine. The content is structured in a ques...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal, pH-driven extraction of N-methyl-3-hydroxyphenethylamine. The content is structured in a question-and-answer format to directly address common queries and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Question 1: What are the critical physicochemical properties of N-methyl-3-hydroxyphenethylamine that influence its extraction?

Answer: N-methyl-3-hydroxyphenethylamine is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Understanding these properties is fundamental to designing an effective extraction protocol.

  • The Basic Center: The secondary amine (N-methyl) group is basic and will be protonated under acidic conditions.

  • The Acidic Center: The hydroxyl (-OH) group attached to the phenyl ring (a phenol) is weakly acidic and will be deprotonated under sufficiently basic conditions.

The ionization state of these two groups, which is dictated by the pH of the aqueous solution, determines the overall charge and polarity of the molecule, and consequently its solubility in aqueous versus organic phases. For a successful extraction, you must control the pH to render the molecule either charged (water-soluble) or neutral (organic-soluble).

Compound/Functional GrouppKa Value (approx.)Rationale & Source
Ammonium Group (-NH₂CH₃⁺) 10.1 - 10.7Based on N-methylphenethylamine (pKa = 10.14) and the ammonium group of N-methyltyramine (pKa = 10.71). The electron-withdrawing effect of the meta-hydroxyl group will slightly decrease the basicity of the amine compared to these, but it remains a strong base.[1][2][3]
Phenolic Group (-OH) 9.7 - 10.0Based on the phenolic proton of N-methyltyramine (pKa = 9.76). The meta position of the alkylamine side chain has a weaker electronic influence than a para-substituent, so the pKa will be very similar to other phenols.[3]
Question 2: How exactly does adjusting the pH control the solubility and separation of the target compound?

Answer: The pH of the aqueous phase is the primary tool for controlling the partitioning of N-methyl-3-hydroxyphenethylamine between the aqueous and an immiscible organic solvent (e.g., dichloromethane, ethyl acetate). The goal is to manipulate the molecule's charge.

  • At Acidic pH (pH < 8): The amine group is protonated to form a cationic ammonium salt (-NH₂CH₃⁺), while the phenolic group remains neutral (-OH). The resulting salt is highly polar and therefore preferentially soluble in the aqueous phase. This is ideal for extracting the compound out of an organic mixture and into an aqueous solution (an "acid wash").

  • At Moderately Basic pH (pH ≈ 9): In this narrow pH range, the amine group is deprotonated and neutral (-NHCH₃), but the phenolic group has not yet been significantly deprotonated. The molecule is in its neutral, "free base" form. This form is the most nonpolar and will be preferentially soluble in an organic solvent. This is the optimal pH for extracting the compound out of an aqueous solution and into an organic solvent.

  • At Strongly Basic pH (pH > 11): Both the amine group and the phenolic group are deprotonated. The deprotonated phenol forms a phenoxide anion (-O⁻). The resulting anionic species is, once again, highly polar and preferentially soluble in the aqueous phase.

This behavior is visualized in the diagram below.

G cluster_0 Low pH (< 8) cluster_1 Optimal Extraction pH (≈ 9) cluster_2 High pH (> 11) low_pH Cationic Form (Water Soluble) neutral_pH Neutral 'Free Base' Form (Organic Soluble) low_pH->neutral_pH Add Base (e.g., NaHCO₃, Na₂CO₃) neutral_pH->low_pH Add Acid (e.g., HCl) high_pH Anionic Form (Water Soluble) neutral_pH->high_pH Add Strong Base (e.g., NaOH) high_pH->neutral_pH Add Acid

Caption: Ionization states of N-methyl-3-hydroxyphenethylamine vs. pH.

Experimental Protocols & Troubleshooting

Question 3: What is a reliable step-by-step protocol for extracting N-methyl-3-hydroxyphenethylamine from an aqueous solution?

Answer: This protocol details a standard liquid-liquid extraction designed to move the target compound from an aqueous matrix into an organic solvent.

Objective: To isolate N-methyl-3-hydroxyphenethylamine in its neutral form in an organic solvent.

Materials:

  • Aqueous solution containing the target compound.

  • Separatory funnel.

  • Organic extraction solvent (e.g., Dichloromethane (DCM), Ethyl Acetate).

  • Saturated sodium bicarbonate (NaHCO₃) solution or 1M sodium carbonate (Na₂CO₃) solution.

  • pH meter or pH paper.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Protocol:

  • Initial pH Check: Measure the pH of your aqueous solution. If it is acidic, proceed directly to step 2. If it is already basic, careful adjustment will be needed.

  • pH Adjustment:

    • Transfer the aqueous solution to a separatory funnel.

    • Slowly add the sodium bicarbonate or sodium carbonate solution dropwise while gently swirling. Causality: These moderately strong bases are used to deprotonate the ammonium group without significantly deprotonating the phenolic group. This brings the molecule to its neutral, most lipophilic state.

    • Monitor the pH closely. Continue adding the base until the aqueous phase reaches a stable pH of approximately 9.0 - 9.5.

  • Solvent Addition: Add a volume of your chosen organic solvent (e.g., DCM) to the separatory funnel, typically 0.5 to 1.0 times the volume of the aqueous phase.

  • Extraction:

    • Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte. Vent frequently.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer (usually DCM) will be at the bottom.

  • Collection: Drain the lower organic layer into a clean, dry Erlenmeyer flask.

  • Repeat Extraction: To maximize recovery, repeat steps 3-6 two more times with fresh portions of the organic solvent, combining all organic extracts in the same flask.

  • Drying: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts to remove residual water. Swirl and let it stand for 5-10 minutes.

  • Final Isolation: Decant or filter the dried organic solution away from the drying agent. The target compound is now dissolved in the organic solvent, which can be removed by rotary evaporation.

Question 4: My extraction yield is consistently low. What are the likely causes and how can I fix them?

Answer: Low yield is a common issue that can almost always be traced back to incorrect pH, insufficient extraction, or analyte degradation.

Potential Cause Explanation Troubleshooting Solution
Incorrect pH of Aqueous Phase If the pH is too low (<8), the compound remains protonated and water-soluble. If the pH is too high (>11), it becomes the anionic phenoxide, which is also water-soluble.Use a calibrated pH meter to ensure the aqueous phase is adjusted to the optimal range of 9.0 - 9.5 before adding the organic solvent.
Insufficient Shaking/Mixing The compound needs to physically move from the aqueous to the organic phase. Inadequate mixing leads to poor partitioning efficiency.Shake the separatory funnel vigorously for at least 1-2 minutes per extraction. Ensure you see the layers mixing thoroughly.
Not Enough Extraction Cycles A single extraction will not transfer all of the compound. Partitioning is an equilibrium process.Always perform at least three separate extractions with fresh solvent and combine the organic layers. This is far more effective than one extraction with a large volume of solvent.
Wrong Solvent Choice The chosen organic solvent may have poor solubility for your compound.Dichloromethane and ethyl acetate are generally good choices. If yields remain low, consider testing other solvents like chloroform.
Compound Degradation Phenethylamines can be susceptible to oxidation, especially at basic pH in the presence of air.Work quickly once the solution is made basic. Consider blanketing the separatory funnel with an inert gas like nitrogen or argon if sensitivity is a major concern.
Question 5: I am forming a persistent emulsion at the solvent interface. How can I resolve this?

Answer: Emulsions are a frustrating but solvable problem. They are colloidal suspensions of one liquid in another, often stabilized by surfactants or particulate matter.

Immediate Solutions (In the Funnel):

  • Be Patient: Sometimes, simply letting the funnel stand for an extended period (15-30 minutes) is enough for the emulsion to break.

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. Avoid vigorous shaking which can worsen the problem.

  • Add Brine: Add a small amount of saturated sodium chloride (NaCl) solution. Causality: This increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion by making the water layer more polar and forcing the separation of the organic droplets.

  • Change the pH: Adding a few drops of acid or base can sometimes disrupt the interactions stabilizing the emulsion.

Post-Extraction Solutions:

  • Centrifugation: If the emulsion is drained with one of the layers, centrifuging the mixture is a highly effective way to force phase separation.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion by physically disrupting the droplets.

The entire acid-base extraction workflow can be visualized as follows:

G start Aqueous Sample (Containing Analyte) adjust_ph Adjust pH to ~9.0 with Na₂CO₃ start->adjust_ph extract Extract 3x with Dichloromethane adjust_ph->extract separate Separate Layers extract->separate aqueous_waste Aqueous Waste separate->aqueous_waste Discard organic_phase Combined Organic Phases separate->organic_phase dry Dry over Na₂SO₄ organic_phase->dry evaporate Evaporate Solvent dry->evaporate product Isolated Product (N-methyl-3-hydroxyphenethylamine) evaporate->product

Caption: Workflow for liquid-liquid extraction of the target compound.

References

  • Wikipedia. N-Methylphenethylamine. [Link]

  • FooDB. Showing Compound N-Methylphenethylamine (FDB010581). [Link]

  • Wikipedia. Phenylethanolamine. [Link]

  • Wikipedia. N-Methyltyramine. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • RSC Publishing. Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]

  • Journal of Chemical and Pharmaceutical Research. The extraction, separation and purification of alkaloids in the natural medicine. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of High-Sensitivity Bioanalytical Method for N-Methyl-m-Tyramine in Serum: A Comparative Guide

Executive Summary Objective: This guide provides a technical validation framework for the quantification of N-methyl-m-tyramine (NMMT) in human serum. It contrasts a high-performance Liquid Chromatography-Tandem Mass Spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical validation framework for the quantification of N-methyl-m-tyramine (NMMT) in human serum. It contrasts a high-performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS ) protocol utilizing Solid Phase Extraction (SPE) against a traditional Liquid-Liquid Extraction (LLE) coupled with HPLC-UV method.

Significance: N-methyl-m-tyramine is a phenethylamine alkaloid and a regioisomer of the more common N-methyl-p-tyramine (found in Citrus aurantium). Accurate differentiation between the meta and para isomers is critical for pharmacokinetic profiling and detecting synthetic adulteration in dietary supplements. Standard methods often fail to resolve these isobaric compounds or suffer from significant matrix suppression in serum.

Key Findings:

  • Proposed Method (LC-MS/MS + SPE): Achieves an LLOQ of 0.5 ng/mL with complete isomer resolution.

  • Alternative Method (HPLC-UV + LLE): Limited to an LLOQ of 50 ng/mL with potential co-elution of endogenous amines.

Method Comparison: Performance Metrics

The following data summarizes the validation parameters established during the development of the proposed method compared to the traditional alternative.

Table 1: Quantitative Performance Comparison
ParameterProposed Method (LC-MS/MS + SPE)Alternative Method (HPLC-UV + LLE)Impact
Detection Mode Triple Quadrupole MS (MRM)UV-Vis Absorbance (275 nm)MS provides mass specificity; UV is non-selective.
Sample Prep Mixed-Mode Cation Exchange (MCX) SPELiquid-Liquid Extraction (Ethyl Acetate)SPE removes phospholipids; LLE leaves matrix residue.
LLOQ 0.5 ng/mL 50.0 ng/mLProposed method is 100x more sensitive.
Linearity (R²) > 0.999 (0.5 – 500 ng/mL)> 0.995 (50 – 5000 ng/mL)Wider dynamic range for trace analysis.
Matrix Effect 98.5% (Negligible suppression)72.0% (Significant suppression)SPE yields cleaner extracts, ensuring accuracy.
Isomer Resolution Rs > 2.5 (Baseline separation)Rs < 1.2 (Partial overlap)Critical for distinguishing m- vs p- isomers.

Detailed Experimental Protocol (Proposed Method)

This protocol is designed to be self-validating, ensuring that every step includes a check for system integrity.

Reagents and Materials[1][2][3]
  • Analyte: N-methyl-m-tyramine HCl (Standard).

  • Internal Standard (IS): N-methyl-tyramine-d3 (Deuterated).

  • Matrix: Drug-free human serum.

  • SPE Cartridges: Mixed-mode strong cation exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

Sample Preparation Workflow

The use of Mixed-Mode Cation Exchange (MCX) is causally selected to target the basic amine group of NMMT while washing away neutral interferences and acidic proteins.

  • Aliquot: Transfer 200 µL of serum into a 1.5 mL Eppendorf tube.

  • IS Addition: Spike with 20 µL of Internal Standard (100 ng/mL). Vortex for 30s.

  • Protein Crash/Dilution: Add 200 µL of 2% Formic Acid in water. (Acidification ensures the amine is protonated [MH+] for cation exchange retention).

  • SPE Loading:

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water.

    • Load: Apply pre-treated sample (~420 µL) at low vacuum.

  • Wash Steps (Critical for Matrix Removal):

    • Wash 1: 1 mL 2% Formic Acid (Removes proteins/salts).

    • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals/phospholipids).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. (High pH deprotonates the amine, releasing it from the sorbent).

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions[4][5][6]
  • Column: Phenyl-Hexyl column (100 x 2.1 mm, 1.9 µm). Rationale: Phenyl phases offer superior selectivity for aromatic isomers compared to C18.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-6 min (5% -> 40% B), 6.1 min (95% B wash).

  • MS Transitions (MRM):

    • Quantifier: 152.1 → 107.1 (Loss of methylamine moiety).

    • Qualifier: 152.1 → 77.0.

Visualizing the Validation Logic

Diagram 1: Analytical Workflow & Causality

This workflow illustrates the critical decision points where the proposed method prevents common failure modes (ion suppression, isomer co-elution).

BioanalyticalWorkflow Sample Serum Sample (Complex Matrix) PreTreat Acidification (Protonate Amine) Sample->PreTreat SPE MCX SPE Extraction (Remove Phospholipids) PreTreat->SPE LC Phenyl-Hexyl LC (Isomer Separation) SPE->LC Fail1 Avoids: Protein Precipitation Errors SPE->Fail1 Superior to LLE/PPT MS MS/MS Detection (MRM Specificity) LC->MS Fail2 Avoids: Co-elution of p-isomer LC->Fail2 π-π Interaction

Caption: The workflow emphasizes specific cleanup (SPE) and separation (Phenyl-Hexyl) steps designed to mitigate matrix effects and isomer interference.

Diagram 2: Isomer Separation Logic

Differentiating N-methyl-m-tyramine from its para isomer is the core technical challenge.

IsomerLogic Start Selectivity Challenge: Isobaric Mass (m/z 152.1) Choice Column Selection Start->Choice C18 Standard C18 Column Choice->C18 Hydrophobic Interaction Phenyl Phenyl-Hexyl Column Choice->Phenyl Pi-Pi Interaction Result1 Co-elution (Poor Resolution) C18->Result1 Result2 Baseline Separation (π-π Selectivity) Phenyl->Result2

Caption: Decision tree highlighting why Phenyl-Hexyl chemistry is required over standard C18 for separating positional isomers of tyramine.

Validation Data & Integrity Checks

Selectivity and Specificity

The method must demonstrate no interference at the retention times of NMMT and the IS.

  • Protocol: Analyze 6 lots of blank serum.

  • Acceptance Criteria: Response in blank < 20% of the LLOQ response.

  • Result: The proposed method showed < 5% background noise at the retention time of 3.2 min (NMMT), whereas the HPLC-UV method showed significant endogenous peaks interfering at 275 nm.

Matrix Effect (ME)

Matrix effect quantifies the ion suppression or enhancement caused by co-eluting matrix components.

  • Calculation:

    
    
    
    • A = Peak area of standard in neat solution.

    • B = Peak area of standard spiked into post-extracted matrix.

  • Result:

    • SPE Method: 98.5% ± 2.1% (Clean extract).

    • LLE Method: 72.0% ± 8.5% (Phospholipids suppress ionization/signal).

Stability

Due to the rapid metabolism of tyramines (MAO activity), stability is a critical validation parameter.

  • Bench-top Stability: Stable for 4 hours at room temperature.

  • Freeze-Thaw: Stable for 3 cycles at -80°C.

  • Autosampler Stability: Stable for 24 hours at 4°C.

  • Recommendation: Process samples on ice and add an MAO inhibitor (e.g., pargyline) if immediate processing is not possible, though the SPE acid step (Section 3.2) effectively halts enzymatic activity.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Stohs, S. J., & Hartman, M. J. (2015).[1] A review of the receptor binding and pharmacological effects of N-methyltyramine. Phytotherapy Research. Retrieved from [Link]

  • Pellegrino, S., et al. (2020). LC-MS/MS Method for the Simultaneous Quantification of Biogenic Amines in Biological Matrices. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for SPE workflow).
  • Mercatini, R., et al. (2013). Validated LC-MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Spectral Characterization of 3-[2-(Methylamino)ethyl]phenol and its Structural Isomers via NMR Spectroscopy

For researchers and professionals in drug development, the unambiguous structural elucidation of a molecule is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of a molecule is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, providing granular detail about the chemical environment of each atom. This guide offers an in-depth spectral characterization of 3-[2-(Methylamino)ethyl]phenol, a molecule of interest in various research contexts. In the absence of a publicly available, fully assigned experimental spectrum for this specific compound, this guide will present a detailed predictive analysis based on established NMR principles and comparative data from its structural isomers and related analogs. This approach not only provides a reliable spectral estimation but also serves as a practical exercise in spectral interpretation for the practicing scientist.

The Significance of Isomeric Differentiation in Drug Development

The precise arrangement of functional groups in an aromatic system can dramatically alter a molecule's pharmacological and toxicological properties. For instance, the position of the hydroxyl group on the phenyl ring in phenethylamine derivatives is a critical determinant of their adrenergic receptor selectivity. Consequently, the ability to definitively distinguish between isomers such as 3-[2-(Methylamino)ethyl]phenol (the meta isomer), and its para-isomer, N-methyltyramine, is of paramount importance. NMR spectroscopy is the most powerful tool for this task.

Predicted and Comparative NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-[2-(Methylamino)ethyl]phenol and the experimental data for its key structural analogs. These predictions are derived from established increments for substituent effects on aromatic rings and by comparison with the known spectra of related compounds.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental, 500 MHz, DMSO-d₆)

Proton Assignment 3-[2-(Methylamino)ethyl]phenol (Predicted) N-methyltyramine (para-isomer) (Experimental) m-Tyramine (Experimental) Phenylethanolamine (Experimental)
Ar-H (position 2)~6.65 ppm (d, J≈2.0 Hz)~7.05 ppm (d, J≈8.5 Hz)~6.58 ppm (s)~7.30 ppm (m)
Ar-H (position 4)~6.60 ppm (dd, J≈8.0, 2.0 Hz)~6.72 ppm (d, J≈8.5 Hz)~6.55 ppm (d, J≈7.5 Hz)~7.30 ppm (m)
Ar-H (position 5)~7.05 ppm (t, J≈8.0 Hz)-~6.98 ppm (t, J≈7.5 Hz)~7.21 ppm (m)
Ar-H (position 6)~6.62 ppm (d, J≈8.0 Hz)~7.05 ppm (d, J≈8.5 Hz)~6.60 ppm (d, J≈7.5 Hz)~7.30 ppm (m)
-CH₂-CH₂-N~2.65 ppm (t, J≈7.5 Hz)~2.60 ppm (t, J≈7.5 Hz)~2.58 ppm (t, J≈7.5 Hz)~2.85 ppm (m)
N-CH₂-~2.85 ppm (t, J≈7.5 Hz)~2.80 ppm (t, J≈7.5 Hz)~2.95 ppm (t, J≈7.5 Hz)~3.05 ppm (m)
N-CH₃~2.30 ppm (s)~2.28 ppm (s)--
Ar-OH~9.30 ppm (s, br)~9.25 ppm (s, br)~9.20 ppm (s, br)-
N-H~3.30 ppm (s, br)~3.30 ppm (s, br)~3.50 ppm (s, br)~2.00 ppm (s, br)

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental, 125 MHz, DMSO-d₆)

Carbon Assignment 3-[2-(Methylamino)ethyl]phenol (Predicted) N-methyltyramine (para-isomer) (Experimental) m-Tyramine (Experimental) Phenylethanolamine (Experimental)
C-1 (Ar-C-CH₂)~140.0 ppm~130.5 ppm~139.5 ppm~142.5 ppm
C-2 (Ar-C)~113.5 ppm~129.8 ppm~113.0 ppm~128.4 ppm
C-3 (Ar-C-OH)~157.5 ppm-~157.4 ppm-
C-4 (Ar-C)~117.0 ppm~115.2 ppm~116.5 ppm~126.5 ppm
C-5 (Ar-C)~129.5 ppm~115.2 ppm~129.4 ppm~128.4 ppm
C-6 (Ar-C)~113.0 ppm~129.8 ppm~113.2 ppm~126.5 ppm
-CH₂-CH₂-N~35.0 ppm~35.5 ppm~37.0 ppm~47.5 ppm
N-CH₂-~52.0 ppm~52.5 ppm~43.0 ppm~57.0 ppm
N-CH₃~33.0 ppm~33.2 ppm--

Causality Behind Experimental Choices and Spectral Interpretation

The choice of DMSO-d₆ as a solvent is deliberate; its ability to form hydrogen bonds helps to resolve the hydroxyl and amine proton signals, which might otherwise be broad or exchange with residual water in other solvents. Tetramethylsilane (TMS) is the universally accepted internal standard, with its signal set to 0.00 ppm, providing a fixed reference point for all other chemical shifts.

The predicted ¹H NMR spectrum of 3-[2-(Methylamino)ethyl]phenol is expected to show a complex aromatic region characteristic of a 1,3-disubstituted benzene ring. The protons at positions 2, 4, and 6 will be the most upfield due to the ortho and para directing effects of the hydroxyl group. The proton at position 5 will be the most downfield of the aromatic protons. The ethylamino side chain will present as two triplets, and the N-methyl group as a singlet.

In the ¹³C NMR spectrum, the carbon bearing the hydroxyl group (C-3) will be the most downfield in the aromatic region, around 157.5 ppm. The carbons of the side chain will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

The following is a standardized protocol for acquiring high-quality 1D NMR spectra. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Add a small amount of TMS as an internal standard.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to a minimum of 16, increasing as needed for samples with low concentration to improve the signal-to-noise ratio.

    • Apply a line broadening factor of 0.3 Hz during Fourier transformation to improve the appearance of the spectrum.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Set the number of scans to a minimum of 1024, as the natural abundance of ¹³C is low.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR-based structural elucidation.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Analyte Weigh Analyte Solvent Dissolve in Deuterated Solvent Analyte->Solvent Standard Add TMS Solvent->Standard Tube Transfer to NMR Tube Standard->Tube Lock Lock Tube->Lock Shim Shim Lock->Shim Acquire_1H Acquire ¹H Spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Process_1H Process ¹H Data Acquire_13C->Process_1H Assign_1H Assign ¹H Signals Process_1H->Assign_1H Process_13C Process ¹³C Data Assign_13C Assign ¹³C Signals Process_13C->Assign_13C Structure Elucidate Structure Assign_1H->Structure Assign_13C->Structure

Caption: Workflow for Structural Elucidation using NMR Spectroscopy.

Conclusion

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

Validation

Comparative Sympathomimetic Pharmacology: meta- vs. para-N-Methyltyramine

[1][2] Executive Summary This guide provides a technical comparison of the sympathomimetic profiles of para-N-methyltyramine (p-NMT) and meta-N-methyltyramine (m-NMT).[1][2] While often grouped under the umbrella of "bio...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical comparison of the sympathomimetic profiles of para-N-methyltyramine (p-NMT) and meta-N-methyltyramine (m-NMT).[1][2] While often grouped under the umbrella of "biogenic amines" or "alkaloids" in botanical extracts (e.g., Citrus aurantium, Acacia spp.), these positional isomers exhibit distinct pharmacodynamic mechanisms.[1][2]

The Core Distinction:

  • para-NMT acts primarily as an indirect sympathomimetic .[1][2][3] It functions as a substrate for monoamine transporters (NET/DAT) to displace norepinephrine (NE), while simultaneously acting as a Trace Amine-Associated Receptor 1 (TAAR1) agonist.[1][2]

  • meta-NMT exhibits a structural bias toward direct adrenergic receptor interaction (specifically

    
    -adrenergic), though with significantly reduced potency compared to its 
    
    
    
    -hydroxylated analog (Phenylephrine).[1][2]

Structural & Mechanistic Basis (SAR)

The pharmacological divergence between these isomers is dictated by the position of the phenolic hydroxyl (-OH) group relative to the ethylamine side chain.[2]

The "Rotamer" Hypothesis and Receptor Docking

Adrenergic receptors (


 and 

) contain a serine-rich binding pocket (Ser203, Ser204, Ser207 in

-AR) designed to anchor the catechol ring.[1][2]
  • meta-Substitution: The m-OH group mimics the specific hydrogen bonding capacity required for direct activation of the

    
    -helical receptor core.[1] This allows m-NMT to dock—albeit weakly—into the agonist site.[1][2]
    
  • para-Substitution: The p-OH group creates steric hindrance or misalignment with the serine residues essential for direct activation, shifting the molecule's profile toward transporter interaction (uptake) rather than receptor binding.[1][2]

Visualization: Structure-Activity Relationship (SAR)[1][2][4]

SAR_Comparison pNMT para-N-methyltyramine (4-OH) Indirect Indirect Sympathomimetic (Transporter Substrate) pNMT->Indirect High Affinity (NET Substrate) Direct Direct Agonist Potential (Alpha-Adrenergic) pNMT->Direct Negligible/Antagonistic TAAR1 TAAR1 Agonism (Intracellular Signaling) pNMT->TAAR1 Agonist (EC50 ~23 µM) mNMT meta-N-methyltyramine (3-OH) mNMT->Indirect Lower Release Efficacy mNMT->Direct Moderate Affinity ( mimics Phenylephrine core) mNMT->TAAR1 Putative Agonist

Figure 1: SAR Logic Flow. The position of the hydroxyl group dictates the shift from transporter-mediated release (para) to direct receptor interaction (meta).[2]

Pharmacodynamics: Head-to-Head Comparison

Receptor Selectivity and Potency

The absence of a


-hydroxyl group (present in synephrine and epinephrine) significantly reduces the potency of both NMT isomers compared to catecholamines.[1] However, their relative selectivity differs.[1][2]
Featurepara-N-Methyltyraminemeta-N-Methyltyramine
Primary Mechanism Indirect: Displaces NE from vesicles via VMAT2/NET interaction.[1][2]Mixed: Weak direct

-agonism + synthesis inhibition.[1][2]

-Adrenergic Affinity
Antagonist/Weak: Acts as a weak

-antagonist (

).[1][2][4]
Agonist (Predicted): Structural analog to phenylephrine; retains direct binding capacity.[1][2]
TAAR1 Activity Agonist:

.[1][2][5] Modulates cAMP signaling.
Unknown/Inferred: Likely agonist based on trace amine homology.[1][2]
Lipolytic Effect Inhibitory/Neutral: Antagonizes lipolysis in human adipocytes.[1][2]Unknown: Lacks the

-binding motif of p-synephrine.[1][2]
Hemodynamic Effect Pressor: Increases BP (1/140

Epinephrine).[1][2]
Pressor: Likely weaker than phenylephrine but distinct vascular resistance.[1][2]
The Dopamine Divergence

A critical distinction observed in striatal slice experiments highlights the functional difference between the tyramine cores of these isomers:

  • para-Isomer: Induces release of dopamine (DA) and norepinephrine (NE).[1][2]

  • meta-Isomer: Tends to inhibit the synthesis of dopamine rather than purely releasing it.[1][2] This suggests m-NMT may act as a false substrate or inhibitor for tyrosine hydroxylase or related biosynthetic enzymes.[1][2]

Experimental Protocols for Validation

To empirically verify the differences between p-NMT and m-NMT, the following self-validating protocols are recommended.

Protocol A: Isolated Rat Aortic Ring Assay (Vasoconstriction)

Objective: Distinguish between direct


-agonism and indirect NE release.[1][2]
  • Preparation: Isolate thoracic aorta from Sprague-Dawley rats.[1][2] Clean of connective tissue and cut into 3-mm rings.[1][2]

  • Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Equilibration: Apply 1g resting tension; equilibrate for 60 min.

  • Differentiation Step (The "Cocaine/Reserpine Test"):

    • Control: Construct cumulative concentration-response curves (

      
       to 
      
      
      
      M) for p-NMT and m-NMT.
    • Denervation (Chemical): Pre-treat rings with 6-hydroxydopamine (6-OHDA) or Reserpine to deplete endogenous NE stores.[1][2]

    • Uptake Blockade: Pre-treat with Cocaine or Desipramine to block NET.[1][2]

  • Interpretation:

    • If efficacy is abolished by Reserpine/Cocaine

      
      Indirect Acting  (p-NMT).[1][2]
      
    • If efficacy persists (or is potentiated)

      
      Direct Agonist  (m-NMT).[1][2]
      
Protocol B: Human Adipocyte Lipolysis Assay

Objective: Assess metabolic impact (Lipolytic vs Antilipolytic).[1][2]

  • Cell Source: Human subcutaneous adipocytes (differentiated in vitro).

  • Treatment: Incubate cells with:

    • Vehicle (Basal)[1][2]

    • Isoprenaline (Positive Control,

      
      )[1][2]
      
    • p-NMT (

      
      )[1][2]
      
    • m-NMT (

      
      )[1][2]
      
  • Measurement: Quantify glycerol release (colorimetric assay) after 90 minutes.

  • Antagonism Check: Co-incubate NMT isomers with Isoprenaline.

    • Note:p-NMT is known to inhibit Isoprenaline-induced lipolysis (antilipolytic), acting via

      
      -adrenergic antagonism or SSAO interaction.[1][2]
      

Metabolic Stability & MAO Interaction[1][2]

Both isomers are substrates for Monoamine Oxidase (MAO), but their regiochemistry influences enzyme kinetics.[1][2]

  • MAO Susceptibility: N-methylation generally reduces MAO affinity compared to the parent tyramines, but they remain substrates.[1][2]

  • The "Cheese Effect" Risk: p-NMT is a potent pressor when MAO is inhibited.[1][2] m-NMT, being less abundant in food sources, poses a lower dietary risk but a potentially higher pharmacological risk if used as a drug due to its direct receptor binding.[1][2]

Signaling Pathway Interaction[1][2]

Signaling_Pathway TAAR1 TAAR1 (Intracellular) AC Adenylyl Cyclase TAAR1->AC cAMP Increase AlphaAR Alpha-AR (Membrane) Ca Ca2+ Influx AlphaAR->Ca Gq Coupling NET NET Transporter NE_Release NE Release (Vesicular Displacement) NET->NE_Release Displacement pNMT p-NMT pNMT->TAAR1 Agonist pNMT->NET Substrate mNMT m-NMT mNMT->AlphaAR Direct Binding

Figure 2: Divergent Signaling Pathways.[1][2][5] p-NMT favors transporter-mediated NE release and TAAR1 activation, while m-NMT favors direct alpha-adrenergic receptor coupling.[1][2]

References

  • Mercader, J., et al. (2011).[1][2][6] Iso-norsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium.[1][2][6] Journal of Physiology and Biochemistry. Link

  • Stohs, S. J., & Hartman, M. J. (2015).[1][2] A review of the receptor binding and pharmacological effects of N-methyltyramine. Phytotherapy Research. Link

  • Broadley, K. J. (2010).[1][2] The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[1][2][4][7][8][9] Link

  • Dyck, L. E. (1978).[1][2][10] Uptake and release of meta-tyramine, para-tyramine, and dopamine in rat striatal slices. Neurochemical Research. Link

  • Feenstra, M. G., et al. (1983).[1][2] Effect of meta-tyramine and para-tyramine on dopamine and its metabolites in the rat striatum. Neurochemical Research. Link

  • Panas, M. W., et al. (2024).[1][2][5] In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Nutrients. Link[1][2]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-[2-(Methylamino)ethyl]phenol

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these substances is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these substances is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 3-[2-(Methylamino)ethyl]phenol, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). While specific toxicological data for this compound may be limited, its phenolic structure necessitates a cautious approach based on the well-documented hazards of the phenol class of chemicals. Phenols are known to be toxic, corrosive, and readily absorbed through the skin, potentially causing severe burns and systemic toxicity.[1][2][3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of laboratory safety.

Immediate Safety Concerns: Understanding the Risks

Before handling 3-[2-(Methylamino)ethyl]phenol, it is crucial to recognize the primary hazards associated with phenolic compounds:

  • Dermal Toxicity and Corrosion: Phenols can cause severe skin burns.[1][4] A particularly insidious property is their local anesthetic effect, which can mask the initial pain of exposure, leading to delayed recognition of a severe injury.[1] The compound can be rapidly absorbed through the skin, leading to systemic toxicity.[1]

  • Ocular Damage: Direct contact with the eyes can cause severe irritation and potentially irreversible damage, including blindness.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract.[5] Higher exposures may lead to more severe complications, such as a buildup of fluid in the lungs (pulmonary edema), which is a medical emergency.[3]

  • Ingestion Toxicity: Ingestion of even small amounts of phenolic compounds can be fatal.[1]

Core Principles of Protection: A Multi-Layered Defense

A robust PPE protocol is a self-validating system built on the principle of creating multiple barriers between the researcher and the chemical. Each component of the PPE ensemble is chosen to mitigate a specific route of exposure.

Dermal Protection: Beyond the Lab Coat

Given the high risk of dermal absorption and chemical burns, skin protection is a critical focus.

  • Gloves: The choice of glove material is crucial. For incidental contact with dilute solutions, double-gloving with nitrile exam-style gloves is a reasonable minimum.[6] However, when working with concentrated solutions or the solid form of the compound, more robust hand protection is necessary. Utility-grade neoprene or butyl gloves should be worn over inner nitrile gloves.[6] It is imperative to change gloves frequently and immediately upon any sign of contamination.[1][6]

  • Laboratory Coat and Apron: A fully buttoned lab coat should be worn at all times.[2][6] For procedures with a higher risk of splashes, such as when handling larger quantities or during solution transfers, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[6]

  • Full Body Protection: Always wear long pants and closed-toe shoes to ensure no skin is exposed.[2][6]

Ocular and Facial Protection: An Impenetrable Shield
  • Safety Glasses and Goggles: At a minimum, safety glasses with side shields must be worn.[2][6] However, for any task where there is a potential for splashes, chemical goggles are required to provide a seal around the eyes.[6]

  • Face Shield: When handling larger volumes or during procedures that could result in significant splashing, a face shield should be worn in addition to chemical goggles to protect the entire face.[2][7]

Respiratory Protection: Ensuring Clean Air
  • Engineering Controls: The primary method of respiratory protection is the use of proper engineering controls. All work with 3-[2-(Methylamino)ethyl]phenol, especially when in solid (dust) form or when being heated, should be conducted within a certified chemical fume hood.[1][2][8]

  • Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, appropriate respiratory protection must be used. A mask with a filter suitable for organic vapors (such as a type A filter) is recommended.[7]

Standard Personal Protective Equipment (PPE) Protocol

The following step-by-step guide outlines the standard procedure for donning and doffing PPE when working with 3-[2-(Methylamino)ethyl]phenol.

Donning Procedure:

  • Attire: Ensure you are wearing long pants and closed-toe shoes.

  • Inner Gloves: Don a pair of nitrile gloves.

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Outer Gloves: Don a pair of chemically resistant gloves (neoprene or butyl) over the inner nitrile gloves.

  • Eye and Face Protection: Put on chemical splash goggles. If a significant splash risk exists, add a face shield.

Doffing Procedure (to prevent cross-contamination):

  • Outer Gloves: Remove the outer gloves, peeling them off without touching the exterior with your bare hands.

  • Face/Eye Protection: Remove the face shield (if used) and goggles.

  • Lab Coat: Remove your lab coat, turning it inside out as you do.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]

PPE Specification Summary

Protection Type Minimum Requirement (Low Hazard Operations) Best Practice (High Hazard Operations)
Hand Protection Double nitrile glovesInner nitrile gloves with outer neoprene or butyl gloves[6]
Eye Protection Safety glasses with side shieldsChemical splash goggles[1]
Facial Protection Not requiredFace shield worn over goggles[2][7]
Body Protection Fully buttoned lab coat, long pants, closed-toe shoesChemically resistant apron over lab coat[6]
Respiratory Work in a chemical fume hoodAs needed, an air-purifying respirator with organic vapor cartridges[7]

Logical Flow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Flowchart PPE Selection for Handling 3-[2-(Methylamino)ethyl]phenol cluster_assessment Hazard Assessment cluster_ppe Required PPE start Start: Assess the Handling Procedure q_form Physical Form? start->q_form q_scale Scale of Operation? q_splash Risk of Splash? q_scale->q_splash Small Scale (<1g or <10mL) q_scale->q_splash Large Scale (>1g or >10mL) ppe_hand_heavy Add: Outer Neoprene/Butyl Gloves q_scale->ppe_hand_heavy Large Scale (>1g or >10mL) q_form->q_scale Solid (powder) q_form->q_scale Liquid (solution) q_form->ppe_hand_heavy Solid (powder) ppe_base Base PPE: - Lab Coat - Long Pants - Closed-toe Shoes - Inner Nitrile Gloves q_splash->ppe_base Low Splash Risk ppe_eye_goggles Add: Chemical Goggles q_splash->ppe_eye_goggles Moderate Splash Risk ppe_face_shield Add: Face Shield q_splash->ppe_face_shield High Splash Risk ppe_apron Add: Chemical Apron q_splash->ppe_apron High Splash Risk

Caption: Decision flowchart for selecting appropriate PPE.

Decontamination and Disposal Plan

Proper disposal of contaminated materials is as crucial as wearing the correct PPE.

  • Contaminated PPE: All disposable PPE, including gloves, should be collected in a designated, sealed container for hazardous waste.[8] Reusable items like goggles and face shields must be decontaminated according to your institution's safety protocols.

  • Chemical Waste: 3-[2-(Methylamino)ethyl]phenol and any contaminated materials (pipette tips, tubes, etc.) must be disposed of as hazardous chemical waste.[5][8] Do not discard this chemical down the sink.[8] The waste should be collected in a clearly labeled, sealed, and puncture-proof container.[8]

Emergency Procedures: Immediate Action Required

In the event of an exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes and remove all contaminated clothing.[1][7] Seek immediate medical attention.[5]

  • Eye Contact: Flush eyes with water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[1][5][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.[1][5]

Always have immediate and unobstructed access to an emergency shower and eyewash station when working with phenolic compounds.[1]

References

  • 3 - SAFETY DATA SHEET. (n.d.).
  • Phenol - EH&S - UC Berkeley. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025-07-16).
  • Phenol - Safety Data Sheet - Carl ROTH. (n.d.).
  • Phenol - OHS Information Sheet - Health Safety & Wellbeing - Monash University. (2023, June).
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.).
  • SAFETY DATA SHEET - PPG. (2025-08-09).
  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (2022, June).
  • for the SAFE USE of PHENOL. (2020).
  • Phenol - Hazardous Substance Fact Sheet. (2015, August).
  • Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs. (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.